1,3-Di-Boc-2-methylisothiourea
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXXWHAJKRDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107819-90-9 | |
| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Di-Boc-2-methylisothiourea, a key reagent in modern organic synthesis and drug discovery. The information is presented to facilitate its use in research and development, with a focus on clarity, practical application, and detailed methodology.
Core Chemical and Physical Properties
This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a white to off-white solid crystalline compound.[1] It is widely utilized as a guanidinylating agent for the introduction of the protected guanidine functional group onto primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting groups render the otherwise highly basic guanidine moiety temporarily inert, allowing for controlled reactions under mild conditions.[2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₄S | [4] |
| Molecular Weight | 290.38 g/mol | [4] |
| CAS Number | 107819-90-9 | [4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 115-121 °C | |
| Solubility | Soluble in most organic solvents.[5] Very slightly soluble in acetonitrile, slightly soluble in chloroform and methanol. | |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and application of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work and can be adapted based on specific experimental requirements.
Synthesis of this compound
While commercially available, this compound can be synthesized from thiourea in a two-step process involving S-methylation followed by di-Boc protection.[6]
Step 1: S-methylation of Thiourea
This procedure is adapted from established methods for the synthesis of S-methylisothiourea salts.
-
Materials: Thiourea, Methyl iodide, Methanol, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield S-methylisothiourea hydroiodide.
-
Step 2: Di-Boc Protection of S-methylisothiourea
This protocol is a general method for the N-Boc protection of amines.
-
Materials: S-methylisothiourea hydroiodide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend S-methylisothiourea hydroiodide (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Spectroscopic Analysis
1H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm): The proton NMR spectrum is expected to show a singlet for the S-methyl protons and a singlet for the tert-butyl protons of the Boc groups.
13C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm): The carbon NMR spectrum will show characteristic peaks for the S-methyl carbon, the carbons of the tert-butyl groups, the quaternary carbon of the Boc groups, and the carbonyl carbons.
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorption Bands (cm⁻¹): The FTIR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, C=O stretching of the Boc groups, and C-N stretching.
Guanidinylation of a Primary Amine
This protocol describes a general procedure for the guanidinylation of a primary amine using this compound.
-
Materials: Primary amine, this compound, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Mercury(II) chloride (HgCl₂) or Silver nitrate (AgNO₃) (as a promoter), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the primary amine (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add the promoter (e.g., HgCl₂, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine derivative.
-
Applications in Drug Development and Synthesis
This compound is a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The guanidinium group is a key functional group in many biologically active molecules, including the amino acid arginine. The ability to introduce this group in a protected form allows for the synthesis of a wide range of compounds with potential therapeutic applications.[7]
Peptide Synthesis
A significant application of this compound is in solid-phase peptide synthesis (SPPS) for the incorporation of arginine and its analogs. This is typically achieved by guanidinylating the side chain of ornithine or lysine residues after their incorporation into the peptide chain.
Synthesis of Guanidine-Containing Compounds
The reagent is also employed in the solution-phase synthesis of various guanidine-containing small molecules that are investigated as potential drug candidates. The guanidine moiety can impart desirable properties such as enhanced binding to biological targets and improved cell permeability.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: General workflow for the guanidinylation of an amine.
Caption: Workflow for on-resin guanidinylation in peptide synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The GHS classification indicates it may cause skin and eye irritation.[4]
This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of the provided protocols may be necessary.
References
In-Depth Technical Guide: 1,3-Di-Boc-2-methylisothiourea
CAS Number: 107819-90-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a versatile and widely used reagent in organic synthesis. Its primary application lies in the efficient guanylation of primary and secondary amines, a crucial transformation in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting groups offer the advantage of mild reaction conditions and straightforward deprotection, making this reagent a valuable tool in modern medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data.
Physicochemical Properties
This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value |
| CAS Number | 107819-90-9 |
| Molecular Formula | C12H22N2O4S |
| Molecular Weight | 290.38 g/mol [1] |
| Appearance | White to off-white or faint beige powder or crystals |
| Melting Point | 115-121 °C |
| Solubility | Soluble in ether, ethyl acetate, dichloromethane, and other common organic solvents. |
| Synonyms | N,N'-Di-Boc-S-methylisothiourea, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea |
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate (Boc)₂O in a biphasic system.
Experimental Protocol: Synthesis of this compound
Materials:
-
S-methylisothiourea hemisulfate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve S-methylisothiourea hemisulfate in water to create an aqueous solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in dichloromethane.
-
Combine the two solutions in a reaction vessel and add a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield this compound as a white solid.
Applications in Guanylation Reactions
This compound serves as an excellent electrophile for the guanylation of primary and secondary amines. The reaction proceeds through the displacement of the methylthiolate leaving group by the amine nucleophile.[2]
General Reaction Scheme
The general transformation involves the reaction of an amine with this compound, often in the presence of a base or an activating agent, to yield the corresponding N,N'-di-Boc-protected guanidine.
Caption: General workflow for the guanylation of amines.
Experimental Protocols for Guanylation
4.2.1. Guanylation of Primary Amines with Triethylamine
This protocol is suitable for the guanylation of a wide range of primary amines.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine in anhydrous DMF or THF at 0 °C, add this compound (typically 1.0 to 1.2 equivalents).[3]
-
Add triethylamine (2.0 to 3.0 equivalents) to the reaction mixture in one portion.[3]
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and continue stirring for several hours (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the N,N'-di-Boc-protected guanidine.[3]
4.2.2. Guanylation using Cyanuric Chloride (TCT) as an Activating Agent
This method provides an alternative to heavy-metal-based activating agents and is effective for various amines.[4]
Materials:
-
Amine (primary or secondary)
-
N,N'-Di-Boc-thiourea (can be used as a precursor to the S-methylated reagent in situ or the S-methylated reagent can be used directly)
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[5]
-
To this activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, work up the reaction by filtering any solids, concentrating the filtrate, and performing an aqueous extraction with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
Deprotection of N,N'-Di-Boc-Guanidines
The Boc protecting groups can be readily removed under acidic conditions to yield the free guanidine, typically as a salt.
Experimental Protocol: Boc Deprotection
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.[5][6]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the deprotection is complete (monitor by TLC or LC-MS).[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the guanidinium salt.[6]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes representative yields for the guanylation of various amines using this compound and related methods.
| Amine Substrate | Activating Agent/Base | Solvent | Yield (%) | Reference |
| Benzylamine | Triethylamine | DMF | 86 | [3] |
| Propylamine | - (Polymer-bound reagent) | THF | 100 | [7] |
| Piperidine | - (Polymer-bound reagent) | THF | 100 | [7] |
| Various primary and secondary amines | Cyanuric Chloride (TCT) | THF | up to 95 | [4] |
| 4-Bromophenethylamine | Pyrazole-based reagent | THF | 72 | [5] |
Reaction Mechanism and Workflow Visualization
The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol.
Caption: Mechanism of amine guanylation.
The experimental workflow for a typical guanylation and subsequent deprotection is outlined below.
Caption: Experimental workflow for guanylation and deprotection.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of protected guanidines. Its stability, ease of handling, and the mild conditions required for both the guanylation reaction and the subsequent deprotection of the Boc groups make it an indispensable tool for chemists in academia and industry. The protocols and data presented in this guide offer a comprehensive resource for the successful application of this reagent in the synthesis of complex molecules.
References
- 1. This compound | C12H22N2O4S | CID 546603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: A Key Reagent in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-Boc-2-methylisothiourea is a cornerstone reagent in modern medicinal chemistry, primarily utilized for the introduction of the guanidine functional group into organic molecules. The guanidinium moiety is a critical pharmacophore found in a plethora of biologically active natural products and synthetic drugs, owing to its ability to engage in strong, bidentate hydrogen bonding interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.
Physicochemical Properties
This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a stable, white to off-white solid that is soluble in many common organic solvents.[1] Its two tert-butoxycarbonyl (Boc) protecting groups render the otherwise highly basic guanidine precursor amenable to a wide range of reaction conditions, making it a versatile tool in multi-step organic synthesis.[1]
| Property | Value | Reference |
| Molecular Weight | 290.38 g/mol | [2] |
| Molecular Formula | C12H22N2O4S | [2] |
| CAS Number | 107819-90-9 | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Storage | 0-8 °C | [1] |
Synthesis of this compound
Representative Experimental Protocol:
Step 1: Synthesis of N,N'-Di-Boc-thiourea
-
To a solution of thiourea in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile), add a base such as triethylamine or N,N-diisopropylethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield N,N'-Di-Boc-thiourea.
Step 2: S-methylation to yield this compound
-
Dissolve the N,N'-Di-Boc-thiourea in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
After the reaction is complete, quench any excess methylating agent and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography to obtain this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Development: Guanylation Reactions
The primary application of this compound in drug development is as a guanylating agent. It efficiently converts primary and secondary amines into their corresponding Boc-protected guanidines under mild conditions. The Boc protecting groups can then be readily removed under acidic conditions to unveil the final guanidine.
General Experimental Protocol for Guanylation:
-
Dissolve the amine substrate in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
-
Add this compound (typically 1.0 to 1.5 equivalents).
-
The reaction often requires an activating agent or promoter to facilitate the displacement of the methylthio group. Common promoters include mercury(II) chloride (HgCl₂) or copper(II) salts. More environmentally benign methods utilize reagents like N-iodosuccinimide (NIS) or Mukaiyama's reagent.
-
A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually added to neutralize the acidic byproducts.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
Following an aqueous work-up and extraction, the Boc-protected guanidine is purified by column chromatography.
-
Deprotection of the Boc groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in a suitable solvent.
Caption: General workflow for amine guanylation.
Case Study: Synthesis of Zanamivir
A prominent example of the application of this compound in drug synthesis is in the preparation of the antiviral drug Zanamivir, an influenza neuraminidase inhibitor. In one of the synthetic routes, a key amine intermediate is converted to the corresponding guanidine using this compound with mercury(II) chloride as a promoter.[3] Subsequent deprotection of the Boc groups yields Zanamivir.[3]
Signaling Pathways and Drug Action
This compound is a synthetic tool and does not directly interact with or modulate signaling pathways. However, the guanidine-containing molecules synthesized using this reagent are often designed to interact with specific biological targets that are key components of various signaling pathways. For instance, many kinase inhibitors, which modulate cell signaling pathways involved in cell growth and proliferation, incorporate a guanidinium group to interact with the phosphate-binding region of the ATP-binding pocket.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is an indispensable reagent for the synthesis of guanidine-containing compounds, which are of significant interest in drug discovery and development. Its stability, reactivity, and the ease of deprotection of the resulting products make it a preferred choice for the introduction of the guanidinium pharmacophore. The successful application of this reagent in the synthesis of complex bioactive molecules, such as Zanamivir, underscores its importance in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this compound is crucial for the design and synthesis of next-generation therapeutics.
References
A Technical Guide to the Solubility of 1,3-Di-Boc-2-methylisothiourea for Researchers
This technical guide provides an in-depth overview of the available solubility data for 1,3-Di-Boc-2-methylisothiourea, a reagent commonly utilized in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's properties for experimental design and execution.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analytical procedures.
Qualitative Solubility Data
The table below summarizes the known qualitative solubility of this compound in various organic solvents. This data is compiled from chemical supplier information and safety data sheets.
| Solvent | Solubility Description |
| Dichloromethane | Soluble |
| Acetone | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Soluble |
| Acetonitrile | Very Slightly Soluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
It is important to note that terms like "soluble" and "slightly soluble" are qualitative and the actual solubility can vary depending on the specific conditions such as temperature and the purity of both the solute and the solvent.
In addition to the general qualitative data, a notable application of this compound in a synthetic protocol highlights its solubility in dimethylformamide (DMF). A research article details a reaction where this compound was successfully used as a reagent in DMF at 0°C, indicating sufficient solubility for the reaction to proceed under these conditions.[1]
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, a general experimental protocol for determining the solubility of a crystalline organic compound, such as this compound, is outlined below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or a similar quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial and place it in a constant temperature bath or shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For enhanced accuracy, centrifuge the vial to further separate the solid from the liquid phase before taking the aliquot.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or another appropriate quantitative method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration of the diluted sample.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
As this compound is a reagent used in chemical synthesis, it is not typically involved in biological signaling pathways. Therefore, no signaling pathway diagrams are included in this guide. The provided workflow for solubility determination serves as a practical visualization for researchers.
References
Spectroscopic and Synthetic Profile of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Di-Boc-2-methylisothiourea (also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea). This versatile reagent is widely utilized in organic synthesis, particularly in the construction of guanidinyl groups in complex molecules and peptide modifications.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol .[1]
Table 1: Nuclear Magnetic Resonance (NMR) Data
While specific peak assignments and coupling constants are not publicly available in detail, commercial suppliers confirm that the NMR spectra conform to the expected structure. Researchers should expect the following signals:
| ¹H NMR | ¹³C NMR |
| A singlet corresponding to the S-methyl protons. | A signal for the S-methyl carbon. |
| A singlet for the 18 protons of the two tert-butyl groups. | Resonances for the tert-butyl carbons. |
| A broad singlet for the NH proton. | Signals for the quaternary carbons of the Boc groups. |
| Carbonyl signals from the Boc groups. | |
| A signal for the central carbon of the isothiourea moiety. |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3400 - 3200 (broad) |
| C-H Stretch | 3000 - 2850 |
| C=O Stretch (Boc) | ~1725 |
| C=N Stretch | ~1640 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight of the compound.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 291.1378, [M+Na]⁺: 313.1197 |
Experimental Protocols
Synthesis of this compound
While a detailed, publicly available protocol for the synthesis of this compound is not readily found, a general and widely used method for the preparation of N,N'-di-Boc-guanidines can be adapted. This typically involves the reaction of a suitable thiourea precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A plausible synthetic route is outlined below:
Reaction Scheme:
Caption: General synthetic pathway for this compound.
Step-by-step procedure:
-
S-methylation of Thiourea: Thiourea is reacted with a methylating agent, such as methyl iodide, in a suitable solvent to form S-methylisothiourea, which is typically isolated as a salt (e.g., hydroiodide).
-
Di-Boc Protection: The S-methylisothiourea salt is then treated with two equivalents of di-tert-butyl dicarbonate in the presence of a base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for spectroscopic characterization.
This guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended to acquire and interpret the full spectroscopic data from a reliable source.
References
An In-depth Technical Guide to N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, a key reagent in modern organic and medicinal chemistry. This document details its chemical structure, physical properties, synthesis, and its primary application as a powerful guanidinylating agent.
Core Compound Identification and Properties
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, often abbreviated as N,N'-Di-Boc-S-methylisothiourea, is a stable, crystalline solid widely used for the introduction of the protected guanidinyl functional group onto primary and secondary amines.[1] The two tert-butoxycarbonyl (Boc) groups serve as protecting groups, enhancing the reagent's stability and modulating its reactivity.[1]
Below is a summary of its key identifiers and physical properties:
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₄S | [1] |
| Molecular Weight | 290.38 g/mol | [1] |
| CAS Number | 107819-90-9 | [1] |
| PubChem CID | 546603 | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][2] |
| Melting Point | 115-121 °C | [2][3] |
| Solubility | Soluble in some organic solvents like dichloromethane, acetone, and alcohols. Very slightly soluble in acetonitrile and slightly soluble in chloroform and methanol. | [2] |
| Storage Conditions | Store in a dark place, sealed in a dry environment at room temperature. Recommended storage at 0-8 °C. | [1][2] |
Synonyms:
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea[1]
-
N,N′-Di-Boc-S-methylisothiourea
-
Methyl N,N'-Bis(tert-butoxycarbonyl)carbamimidothioate[4]
Structural Information
The chemical structure of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is characterized by a central isothiourea core, where the two nitrogen atoms are protected by Boc groups and the sulfur atom is methylated.
Canonical SMILES: CS/C(NC(OC(C)(C)C)=O)=N\C(=O)OC(C)(C)C
InChI: InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)
InChIKey: UQJXXWHAJKRDKY-UHFFFAOYSA-N
Spectral Characterization Data
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| δ 1.48 (s, 18H), 2.23 (s, 3H), 4.17 (br s, 1H) | δ 28.92, 35.81, 72.56, 79.43, 81.77, 154.85 |
Note: The NMR data presented is based on similar structures and may vary slightly based on experimental conditions. The broad singlet in the ¹H NMR is indicative of the NH proton.
Experimental Protocols
Synthesis of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea
A common method for the preparation of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea involves the reaction of N,N'-di-Boc-thiourea with a methylating agent.
Materials:
-
N,N'-Di-Boc-thiourea
-
Methyl iodide (MeI)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a solution of N,N'-di-Boc-thiourea in anhydrous THF, a slight excess of a base like sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture is stirred at this temperature for a designated period to allow for the formation of the thiolate anion.
-
Methyl iodide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as a white solid.
Guanidinylation of Primary Amines
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a highly effective reagent for the guanidinylation of primary and secondary amines.
Materials:
-
Primary or secondary amine
-
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or another suitable solvent
Procedure:
-
To a stirred solution of the amine in anhydrous DMF at 0 °C, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (typically 1.0 to 1.2 equivalents) is added.[4]
-
Triethylamine (2 to 3 equivalents) is then added to the reaction mixture in one portion.[4]
-
The reaction is stirred for a short period (e.g., 15 minutes to a few hours) at 0 °C to room temperature, with progress monitored by TLC.[4]
-
Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, the N,N'-di-Boc-protected guanidine, can be purified by silica gel flash chromatography.[4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations involving N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea.
Applications in Research and Development
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a valuable tool in various fields of chemical research:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. The guanidinium group is a common feature in many biologically active molecules, and this reagent provides a reliable method for its introduction in a protected form.[1]
-
Medicinal Chemistry: The ability to easily introduce a guanidinyl moiety allows for the exploration of structure-activity relationships in drug candidates. The positive charge of the guanidinium group at physiological pH can be critical for receptor binding and enzyme inhibition.
-
Peptide Synthesis: This reagent is also employed in peptide chemistry for the modification of amino acid side chains or for the synthesis of arginine-containing peptides.
-
Organic Synthesis: Beyond its use in medicinal chemistry, it is a versatile reagent for the synthesis of complex organic molecules and heterocyclic compounds.[1]
Conclusion
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is an indispensable reagent for the modern synthetic chemist. Its stability, ease of handling, and high efficiency in guanidinylation reactions have solidified its importance in the synthesis of complex and biologically relevant molecules. A thorough understanding of its properties and reaction protocols is essential for its effective application in research and development.
References
An In-Depth Technical Guide to the Synthesis of 1,3-Di-Boc-2-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-Di-Boc-2-methylisothiourea, a versatile reagent widely employed in organic synthesis, particularly for the guanylation of amines. This document details the established experimental protocol, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow through clear diagrams.
Introduction
This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a highly effective guanidinylating agent.[1][2] The two tert-butoxycarbonyl (Boc) protecting groups enhance its stability and modulate its reactivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its primary application lies in the conversion of primary and secondary amines into protected guanidines under mild conditions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the direct S-methylation of its precursor, N,N'-di-Boc-thiourea. This reaction is typically carried out using a suitable methylating agent in the presence of a base.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Chemical scheme for the S-methylation of N,N'-di-Boc-thiourea.
Quantitative Data
The following table summarizes the key quantitative data for a typical synthesis of this compound. The data is based on established laboratory procedures.
| Parameter | Value |
| Reactants | |
| N,N'-di-Boc-thiourea | 1.0 equivalent |
| Methyl iodide | 1.2 equivalents |
| Potassium carbonate (K₂CO₃) | 1.5 equivalents |
| Solvent | |
| N,N-Dimethylformamide (DMF) | ~5-10 mL per gram of thiourea |
| Reaction Conditions | |
| Temperature | Room temperature (~20-25 °C) |
| Reaction Time | 30 minutes |
| Product Information | |
| Yield | 86% |
| Appearance | White to off-white powder |
| Melting Point | 115-121 °C |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
N,N'-di-Boc-thiourea
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N,N'-di-Boc-thiourea in anhydrous DMF, add anhydrous potassium carbonate.
-
Addition of Methylating Agent: Add methyl iodide to the suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white to off-white powder.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathways and Applications
This compound is not known to be directly involved in biological signaling pathways. Its primary role is that of a chemical reagent in organic synthesis.[1] Specifically, it serves as an efficient electrophilic source of a protected guanidine moiety. This reactivity is harnessed in the guanylation of a wide range of primary and secondary amines to produce N,N'-di-Boc-protected guanidines. These protected guanidines are stable intermediates that can be deprotected under acidic conditions to reveal the free guanidine group, a common functional group in biologically active molecules and pharmaceuticals.
Conclusion
The synthesis of this compound via S-methylation of N,N'-di-Boc-thiourea is a robust and high-yielding procedure. This guide provides the necessary details for its successful preparation and purification in a laboratory setting. The availability of this reagent is crucial for the synthesis of a variety of guanidine-containing compounds with potential applications in drug discovery and development.
References
The Core Mechanism of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide to Guanidinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the guanidinyl moiety onto primary and secondary amines. The guanidinium group is a prevalent feature in a vast array of biologically active natural products and pharmaceutical agents, owing to its ability to engage in strong hydrogen bonding and electrostatic interactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering a comprehensive overview of its reactivity, activation methods, and practical application in the synthesis of complex molecules.
The core function of this compound lies in its capacity to act as an electrophilic source of a di-Boc-protected guanidinyl group. The tert-butoxycarbonyl (Boc) protecting groups serve to moderate the high basicity of the guanidine functionality, rendering it compatible with a wider range of reaction conditions and facilitating purification. The fundamental reaction involves the nucleophilic attack of an amine on the central carbon atom of the isothiourea, leading to the displacement of the methylthiolate leaving group.
The General Mechanism of Action
The guanylation of amines with this compound is not a spontaneous process and requires the activation of the isothiourea to enhance the electrophilicity of its central carbon atom. This activation is typically achieved through two primary strategies: promotion by heavy-metal salts, most notably mercury(II) chloride, or through metal-free activation methods, with cyanuric chloride (TCT) being a prominent example.
A key intermediate that is frequently proposed in these reactions is the highly reactive N,N'-di-Boc-carbodiimide. The formation of this intermediate is facilitated by the activating agent, which assists in the elimination of the methylthiol group. Once formed, the carbodiimide is readily attacked by a primary or secondary amine to yield the desired N,N',N''-trisubstituted guanidine, protected with two Boc groups.
Activation Pathways
Mercury(II) Chloride-Promoted Activation
The use of mercury(II) chloride is a classical and highly effective method for activating this compound. The thiophilic nature of the mercury(II) ion facilitates the departure of the methylthiolate leaving group, leading to the formation of the reactive carbodiimide intermediate.
Below is a diagram illustrating the proposed signaling pathway for this activation method.
Caption: Proposed mechanism for HgCl₂-promoted guanylation.
Metal-Free Activation with Cyanuric Chloride (TCT)
In response to the environmental and safety concerns associated with heavy metals, metal-free activation methods have been developed. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as a cost-effective and efficient alternative to mercury(II) chloride.[1] TCT activates the isothiourea, likely through the formation of a reactive intermediate, which then collapses to the carbodiimide.
The following diagram outlines the proposed workflow for the TCT-activated guanylation.
Caption: Workflow for metal-free guanylation using TCT.
Quantitative Data Summary
The efficiency of the guanylation reaction is dependent on the substrate, the activation method, and the reaction conditions. The following tables summarize representative yields for the guanylation of various amines using this compound under different activation protocols.
Table 1: Guanylation of Primary Amines
| Amine | Activation Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | HgCl₂ | CH₂Cl₂ | Et₃N | rt | 12 | 95 |
| Aniline | HgCl₂ | DMF | Et₃N | rt | 24 | 85 |
| Cyclohexylamine | TCT | THF | NMM | rt | 3 | 92 |
| n-Butylamine | TCT | THF | NMM | rt | 2 | 94 |
Table 2: Guanylation of Secondary Amines
| Amine | Activation Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Dibenzylamine | HgCl₂ | CH₂Cl₂ | Et₃N | rt | 24 | 88 |
| Piperidine | HgCl₂ | DMF | Et₃N | rt | 12 | 96 |
| Morpholine | TCT | THF | NMM | rt | 4 | 90 |
| N-Methylaniline | TCT | THF | NMM | rt | 12 | 78 |
Detailed Experimental Protocols
Protocol 1: Mercury(II) Chloride-Promoted Guanylation of Benzylamine
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Mercury(II) chloride (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of this compound in anhydrous CH₂Cl₂ at room temperature is added triethylamine.
-
Benzylamine is then added to the mixture.
-
Mercury(II) chloride is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite to remove the mercury salts.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N,N'-Di-Boc-N''-benzylguanidine.
Protocol 2: Metal-Free Guanylation of Cyclohexylamine using Cyanuric Chloride (TCT)[1]
Materials:
-
This compound (1.0 equiv)
-
Cyclohexylamine (1.0 equiv)
-
Cyanuric chloride (TCT, 0.35 equiv)
-
N-Methylmorpholine (NMM, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound and cyanuric chloride in anhydrous THF at room temperature is added N-methylmorpholine.
-
The mixture is stirred for 10 minutes, during which a white precipitate may form.
-
Cyclohexylamine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 3 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N,N'-Di-Boc-N''-cyclohexylguanidine.[1]
Conclusion
This compound stands as a versatile and efficient reagent for the synthesis of protected guanidines. Understanding its mechanism of action, particularly the role of activating agents in promoting the formation of a key carbodiimide intermediate, is crucial for its effective application. While the traditional mercury(II) chloride-promoted method offers high efficiency, the development of metal-free alternatives like cyanuric chloride provides a more environmentally benign approach. The choice of activation method and reaction conditions can be tailored to the specific amine substrate, enabling the synthesis of a diverse range of guanidine-containing molecules for applications in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this important synthetic tool.
References
Navigating the Stability and Storage of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
1,3-Di-Boc-2-methylisothiourea stands as a cornerstone reagent in modern organic synthesis, particularly in the guanylation of amines. Its efficacy is intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its reliable performance in sensitive research and drug development applications.
Recommended Storage and Handling
Proper storage is paramount to preserving the stability and reactivity of this compound. The following table summarizes the recommended conditions based on supplier safety data sheets and product information.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (preferably cool)[1][2][3][4] | Prevents thermal decomposition. Some suppliers utilize cold-chain transportation, suggesting that cooler temperatures may be beneficial for long-term stability[2]. |
| Light Exposure | Keep in a dark place[1][2][3][4] | The compound may be light-sensitive, and protection from light minimizes the risk of photochemical degradation. |
| Atmosphere | Sealed in a dry environment[2][3][4] | The Boc protecting groups are susceptible to hydrolysis in the presence of moisture. |
| Container | Tightly closed container[1][2][5] | Prevents exposure to atmospheric moisture and contaminants. Glass is a suitable packaging material[1]. |
| Ventilation | Store in a well-ventilated place[1][5] | Ensures a safe storage environment by dispersing any potential vapors. |
Handling Precautions:
-
Use personal protective equipment as required[1].
-
Handle in accordance with good industrial hygiene and safety practices[1].
-
Avoid contact with strong oxidizing agents[1].
-
Sweep up and collect scattered particles in an empty airtight container[1].
Stability Profile
While specific quantitative data on the degradation kinetics of this compound is not extensively published, its chemical structure, featuring two tert-butoxycarbonyl (Boc) protecting groups, provides insight into its potential decomposition pathways. The Boc groups are notoriously labile under acidic conditions and can also be cleaved by strong bases or high temperatures.
Potential Decomposition Pathways:
-
Acid-catalyzed hydrolysis: Exposure to acidic contaminants or moisture can lead to the removal of one or both Boc groups, yielding the corresponding less substituted isothiourea and releasing isobutylene and carbon dioxide.
-
Thermal decomposition: Elevated temperatures can cause the breakdown of the molecule, potentially leading to the release of irritating and toxic gases and vapors[1].
The logical relationship between storage conditions and the stability of the compound is illustrated in the diagram below.
Caption: Logical workflow for maintaining compound stability.
Representative Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound (high purity)
-
Amber glass vials with screw caps
-
Environmental chambers or ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Desiccator
-
Light chamber with controlled UV and visible light exposure
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Aliquot approximately 10 mg of this compound into pre-weighed amber glass vials.
-
Create multiple sets of samples for each storage condition to be tested.
-
One set of samples should be immediately analyzed (T=0) to establish a baseline.
-
-
Storage Conditions:
-
Temperature: Store sample sets at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).
-
Humidity: Place a set of samples in a desiccator (low humidity) and another set in a chamber with controlled, elevated humidity.
-
Light Exposure: Store one set of samples in a light chamber to assess photostability, while keeping a control set in complete darkness.
-
-
Time Points:
-
Analyze samples at predetermined time intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Procedure:
-
At each time point, retrieve a vial from each storage condition.
-
Accurately weigh the contents.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analyze the sample by HPLC to determine the purity of this compound and to identify and quantify any degradation products.
-
(Optional) Analyze the sample by ¹H NMR to identify the structure of any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the percentage of the parent compound versus time for each storage condition to determine the degradation rate.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for stability assessment.
By adhering to the recommended storage and handling guidelines, and by understanding the potential degradation pathways, researchers can ensure the long-term stability and efficacy of this compound in their synthetic endeavors.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,3-Di-Boc-2-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1,3-Di-Boc-2-methylisothiourea, a widely utilized reagent in organic synthesis, particularly for the preparation of protected guanidines. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Core Safety and Hazard Information
This compound (CAS No. 107819-90-9) is a stable, solid compound. While it is not classified as hazardous by all suppliers, a significant portion of reports indicate potential for skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, it is prudent to handle this chemical with appropriate care and personal protective equipment.
Quantitative Safety Data Summary
The following table summarizes the key safety and physical data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₄S | [1] |
| Molecular Weight | 290.38 g/mol | |
| CAS Number | 107819-90-9 | [1] |
| Appearance | White to off-white solid | --- |
| Purity | Typically ≥97% | |
| GHS Hazard Statements | H315: Causes skin irritation (reported in 40% of notifications) H319: Causes serious eye irritation (reported in 40% of notifications) H335: May cause respiratory irritation (reported in 40% of notifications) | |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |
Recommended Handling and Storage Protocols
To mitigate the risks associated with this compound, the following handling and storage procedures are recommended:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[2][3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[2][4]
-
Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
-
Hygiene Practices : Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Experimental Protocol: Guanidinylation of a Primary Amine
This compound is a key reagent in guanidinylation reactions, which are crucial for the synthesis of many biologically active compounds. The following is a representative protocol for the guanidinylation of a primary amine.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Mercury(II) chloride (HgCl₂) or a safer activating agent like EDCI or Mukaiyama's reagent
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and this compound (typically 1.1-1.5 equivalents) in the anhydrous solvent.
-
Base Addition : Add the base (e.g., Et₃N or DIPEA, typically 2-3 equivalents) to the reaction mixture.
-
Activation : Slowly add the activating agent (e.g., HgCl₂) to the stirred solution at room temperature. Caution: Mercury compounds are highly toxic. Handle with extreme care and appropriate containment.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a decision-making process for handling this reagent.
Conclusion
This compound is an invaluable reagent for the synthesis of protected guanidines. While not acutely toxic, its potential as an irritant necessitates careful handling and adherence to standard laboratory safety procedures. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Guanidinylation of Primary Amines with 1,3-Di-Boc-2-methylisothiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidinylation, the introduction of a guanidinium group, is a critical chemical transformation in medicinal chemistry and drug development.[1] The guanidinium functional group, notably present in the amino acid arginine, is protonated under physiological conditions. This positive charge enables it to participate in vital biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, incorporating a guanidinium moiety can substantially improve the binding affinity and biological activity of drug candidates.[1]
The use of 1,3-Di-Boc-2-methylisothiourea provides a versatile and efficient method for the guanidinylation of primary amines. The tert-butoxycarbonyl (Boc) protecting groups mask the high basicity of the guanidine moiety during synthesis, allowing for controlled reactions under mild conditions and straightforward deprotection using acid.[2] This reagent is effective for a wide range of primary amines, including aliphatic, aromatic, and sterically hindered substrates.[3]
Reaction Mechanism
The guanidinylation of a primary amine with this compound proceeds through the activation of the isothiourea, followed by nucleophilic attack of the amine. An activating agent, such as mercury(II) chloride or N-iodosuccinimide, facilitates the elimination of the methylthio group, forming a reactive carbodiimide intermediate. The primary amine then attacks this intermediate to yield the N,N'-di-Boc-protected guanidine.[3][4]
Caption: Proposed mechanism for the guanidinylation of a primary amine.[1]
Quantitative Data Summary
The following table summarizes the yields of N,N'-di-Boc-protected guanidines from various primary amines using this compound under different reaction conditions.
| Primary Amine Substrate | Activating Agent | Solvent | Base | Yield (%) | Reference |
| Aliphatic Primary Amines | HgCl₂ | THF | Et₃N | Good | [3] |
| Aromatic Amines | HgCl₂ | THF | Et₃N | Good | [3] |
| Sterically Hindered Amines | HgCl₂ | THF | Et₃N | Good | [3] |
| Primary Amine-Thiourea | N,N′-di-Boc-N″-triflylguanidine* | CH₂Cl₂ | Et₃N | 98 | [5] |
| Various Amines | NIS | Not Specified | Not Specified | Favorable | [3] |
| Various Amines | Cyanuric Chloride (TCT) | Not Specified | Not Specified | Good to Excellent | [6] |
*Note: While the core reaction is guanidinylation, this specific example uses a different, though related, guanidinylating agent to illustrate the high efficiency of such reactions.[5]
Experimental Protocols
An overview of the general experimental workflow is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
Application Notes and Protocols: Guanidinylation of Secondary Amines with 1,3-Di-Boc-2-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a critical structural motif in a wide array of biologically active molecules, including the amino acid arginine. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it a key pharmacophore in numerous drug candidates. The synthesis of substituted guanidines is therefore of significant interest in medicinal chemistry and drug development. 1,3-Di-Boc-2-methylisothiourea has emerged as a versatile and widely used reagent for the guanidinylation of primary and secondary amines. The two tert-butoxycarbonyl (Boc) protecting groups modulate the basicity of the guanidine moiety, allowing for controlled reactions and straightforward purification of the protected guanidine products. Subsequent deprotection under acidic conditions readily yields the desired guanidine.
These application notes provide detailed protocols for the reaction of this compound with secondary amines, a summary of reaction yields with various substrates, and methods for the deprotection of the resulting N,N'-di-Boc-protected guanidines.
Data Presentation
The following table summarizes the yields for the guanidinylation of various secondary amines using this compound or related N,N'-di-Boc protected guanidinylating reagents. The choice of activating agent and reaction conditions can influence the outcome of the reaction.
| Secondary Amine | Guanidinylating Reagent | Activating Agent | Solvent | Conditions | Yield (%) | Reference |
| Various aliphatic, aromatic, and cyclic secondary amines | N,N'-Di-Boc-thiourea | Cyanuric Chloride (TCT) | THF | Room Temperature | Up to 95 | [1] |
| Primary and secondary amines | N,N'-Di-Boc-S-methylisothiourea | N-Iodosuccinimide (NIS) | Not specified | Not specified | High | [2] |
| Sterically hindered secondary amines | N,N'-Di-Boc-substituted thiourea | Trifluoroacetic anhydride (TFAA) | Not specified | 0 °C to Room Temperature | Limited | |
| Benzylamine (as a primary amine example) | N,N'-Di-Boc-N''-triflylguanidine | - | Dichloromethane | Room Temperature, 30 min | Quantitative | |
| Various secondary amines | N,N'-di-Boc-thiourea | Mukaiyama's Reagent | Not specified | Not specified | High |
Experimental Protocols
Protocol 1: Guanidinylation of Secondary Amines using 1,3-Di-Boc-thiourea and TCT Activation
This protocol describes a mild and efficient method for the guanidinylation of secondary amines using cyanuric chloride (TCT) as an activating agent for 1,3-Di-Boc-thiourea.[1]
Materials:
-
1,3-Di-Boc-thiourea
-
Cyanuric Chloride (TCT)
-
Secondary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Activation of 1,3-Di-Boc-thiourea: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF. To this solution, add cyanuric chloride (TCT) (0.33 equiv.). Stir the mixture at room temperature for 1 hour.
-
Guanidinylation Reaction: To the activated mixture, add the secondary amine (1.2 equiv.), N-methylmorpholine (NMM) (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,N'-di-Boc-protected guanidine.
Protocol 2: Deprotection of N,N'-Di-Boc-Guanidines
This protocol outlines the removal of the Boc protecting groups to yield the final guanidine salt.
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v solution in DCM).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude product is the guanidinium trifluoroacetate salt.
-
Isolation: The guanidinium salt can be precipitated by the addition of cold diethyl ether, followed by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove non-polar impurities.
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the guanidinylation of secondary amines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of guanidines.
Proposed Reaction Mechanism
Caption: The proposed reaction mechanism involves the formation of a carbodiimide intermediate.[1]
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1,3-Di-Boc-2-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation, the introduction of a guanidinium group, is a critical chemical modification in drug development and peptide science. The guanidinium side chain of arginine facilitates crucial biological interactions through hydrogen bonding and electrostatic interactions.[1] The incorporation of this moiety can significantly enhance the binding affinity and biological activity of peptide-based drug candidates. 1,3-Di-Boc-2-methylisothiourea has emerged as a highly effective reagent for the guanidinylation of primary amines, offering a controlled and efficient method for converting amino groups into N,N'-di-Boc-protected guanidino groups under mild conditions.
This document provides detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS), primarily for the conversion of ornithine or other amino acids with primary amine side chains into arginine or its analogs. The use of Boc protecting groups on the guanidinylating reagent masks the high basicity of the guanidine moiety during synthesis, allowing for clean and high-yielding reactions compatible with standard SPPS workflows.
Core Applications
-
Synthesis of Arginine-Containing Peptides: Site-specific conversion of ornithine residues within a peptide sequence on a solid support to arginine.
-
Preparation of Arginine Analogs: Synthesis of homoarginine from lysine residues or other non-canonical amino acids containing primary amine side chains.
-
Structure-Activity Relationship (SAR) Studies: A reliable tool for researchers to investigate the importance of the guanidinium group at specific positions within a peptide to modulate its biological activity.
Data Presentation
The following tables summarize representative yields for guanidinylation reactions. While specific data for this compound on solid-phase is not extensively tabulated in the literature, the yields are generally high, consistent with other powerful di-Boc guanidinylating agents.
Table 1: Representative Yields of Guanidinylation of Primary Amines
| Primary Amine Substrate | Guanidinylating Reagent | Product | Yield (%) | Reference |
| Unhindered, primary amines | N,N'-Di-Boc-N''-triflylguanidine | N,N'-di-Boc-protected guanidine | >90% | [2] |
| Benzylamine | N,N'-Di-Boc-N''-triflylguanidine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% | [2] |
| 1,2-ethylenediamine | N,N'-bis(Boc)-S-methylisothiourea | 2-[2,3-Bis(Boc)guanidino]ethylamine | 90 min reaction, not specified | [3] |
| Various amines | N,N'-bis(Boc)guanidine | N,N'-bis(Boc)guanidines | 81-92% | [3] |
Table 2: Comparison of SPPS Chemistries
| Feature | Boc/Bzl Chemistry | Fmoc/tBu Chemistry |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Strong Acid Labile (e.g., Benzyl ethers) | Mild Acid Labile (e.g., t-Butyl ethers) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Mild Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully Orthogonal |
| Advantages | Can be better for hydrophobic or aggregation-prone sequences. | Milder cleavage conditions, suitable for acid-sensitive modifications. |
Experimental Protocols
The following protocols describe the on-resin guanidinylation of a peptide containing an ornithine residue. This procedure assumes the peptide has been synthesized using standard Fmoc-SPPS, with the ornithine side chain protected by an orthogonal protecting group such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or ivDde, which can be removed without affecting the acid-labile side-chain protecting groups of other residues.
Protocol 1: On-Resin Guanidinylation of an Ornithine-Containing Peptide
This protocol details the conversion of a resin-bound ornithine-containing peptide to its corresponding arginine analog.
Materials:
-
Peptide-resin (e.g., Ac-Phe-Leu-Orn(Dde)-Gly-Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2% Hydrazine in DMF (for Dde/ivDde removal)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Orthogonal Protecting Group Removal (Dde/ivDde Deprotection):
-
Drain the DMF.
-
Add a solution of 2% hydrazine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to ensure complete removal of hydrazine and the deprotected Dde group.
-
-
Guanidinylation Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) and DIPEA or TEA (3-5 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by a Kaiser test on a small sample of beads; the test should be negative upon completion.
-
-
Washing:
-
Drain the guanidinylation reaction mixture.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the dried resin (approx. 10 mL per gram of resin).
-
Incubate for 2-4 hours at room temperature with occasional swirling. This step cleaves the peptide from the resin and removes the Boc groups from the newly formed guanidino group, as well as other acid-labile side-chain protecting groups (e.g., tBu, Trt).
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase HPLC using a suitable gradient.
-
Confirm the identity and purity of the final arginine-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
-
Visualizations
Guanidinylation Reaction Mechanism
Caption: Mechanism of amine guanidinylation.
Experimental Workflow for On-Resin Synthesis
Caption: On-resin guanidinylation workflow.
Logical Relationships in Reagent Selection
Caption: Advantages of the guanidinylating reagent.
References
On-Resin Guanidinylation: A Detailed Protocol for Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
On-resin guanidinylation is a powerful post-synthetic modification technique in solid-phase peptide synthesis (SPPS) used to convert primary amines, such as the side chains of ornithine and lysine, into guanidinium groups. This modification is particularly valuable for synthesizing arginine-rich peptides or introducing arginine analogs at specific positions within a peptide sequence. The guanidinium group plays a critical role in many biological interactions, and its incorporation can enhance a peptide's binding affinity, cell permeability, and stability against enzymatic degradation.[1] This document provides a detailed protocol for the on-resin guanidinylation of an ornithine-containing peptide using 1H-Pyrazole-1-carboxamidine hydrochloride as a model reagent.
Core Concepts and Workflow
The successful on-resin guanidinylation of a peptide relies on an orthogonal protection strategy. This involves using a protecting group for the amino acid side chain destined for guanidinylation that can be selectively removed without affecting other side-chain protecting groups or the peptide's linkage to the solid support. A common strategy in Fmoc-based SPPS is the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the side chain of ornithine.[1] The ivDde group is stable to the piperidine solutions used for N-terminal Fmoc deprotection but can be selectively cleaved with a dilute solution of hydrazine.
The general workflow for synthesizing a peptide with a guanidinylated residue involves the following stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry, incorporating the orthogonally protected amino acid (e.g., Fmoc-Orn(ivDde)-OH) at the desired position.
-
Selective Side-Chain Deprotection: The ivDde protecting group is removed from the ornithine side chain using a hydrazine solution.
-
On-Resin Guanidinylation: The exposed primary amine on the ornithine side chain is reacted with a guanidinylating reagent.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail.
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Experimental Protocols
Materials
-
Peptide-resin (e.g., Ac-Phe-Leu-Orn(ivDde)-Gly-Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2% Hydrazine in DMF
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[1]
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Protocol 1: On-Resin Guanidinylation of Ornithine Side Chain
This protocol assumes the peptide has been synthesized on a Rink Amide resin using standard Fmoc/tBu chemistry, with the ornithine residue protected with an ivDde group.[1]
1. Resin Swelling:
- Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1]
2. Selective ivDde Deprotection:
- Drain the DMF.
- Add a solution of 2% hydrazine in DMF to the resin.
- Agitate the mixture for 10 minutes at room temperature.[1]
- Repeat the hydrazine treatment two more times.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times).[1]
3. Guanidinylation Reaction:
- Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.[1]
- Add this solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 12-24 hours.[1]
- Monitor the reaction progress using a Kaiser test; the reaction is complete when the test is negative.
4. Washing:
- Drain the reaction mixture.
- Wash the resin extensively with DMF (5 times) and DCM (5 times).[1]
- Dry the resin under vacuum.[1]
5. Cleavage and Deprotection:
- Add the cleavage cocktail to the dried resin.
- Incubate for 2-3 hours at room temperature with occasional swirling.[1]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
6. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Purify the peptide by reverse-phase HPLC.[1]
- Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS).[1]
Data Presentation
The efficiency of the on-resin guanidinylation reaction can be evaluated by HPLC and mass spectrometry. The following table summarizes typical reaction conditions and expected outcomes for the guanidinylation of an ornithine-containing peptide.
| Parameter | Value/Condition | Reference |
| Starting Material | Peptide with ivDde-protected Ornithine | [1] |
| Guanidinylating Reagent | 1H-Pyrazole-1-carboxamidine hydrochloride | [1] |
| Reagent Equivalents | 5 equivalents | [1] |
| Base | DIPEA | [1] |
| Base Equivalents | 5 equivalents | [1] |
| Solvent | DMF | [1] |
| Reaction Time | 12-24 hours | [1] |
| Temperature | Room Temperature | [1] |
| Expected Conversion | >95% (as determined by LC-MS) | |
| Analytical Method | RP-HPLC, ESI-MS | [1] |
Visualization of Experimental Workflow
Caption: General workflow for on-resin guanidinylation of a peptide.[1]
Reaction Pathway
Caption: Reaction pathway for the guanidinylation of an ornithine side chain.[1]
Troubleshooting and Considerations
-
Incomplete Guanidinylation: If the Kaiser test remains positive after the recommended reaction time, the reaction can be extended, or a fresh solution of the guanidinylating reagent can be added.
-
Side Reactions: While 1H-Pyrazole-1-carboxamidine hydrochloride is a reliable reagent, other guanidinylating agents are available, such as N,N′-di-Boc-N″-triflylguanidine, which may offer advantages in specific contexts.[2] Some coupling reagents used during peptide synthesis, particularly uronium/guanidinium salts like HATU and HBTU, have been reported to cause unintended guanidinylation of the N-terminal amine as a side reaction.[3]
-
Orthogonal Protection: The choice of the orthogonal protecting group is critical. The ivDde group is suitable for Fmoc chemistry due to its stability to piperidine and lability to hydrazine.[1]
-
Alternative Amino Acids: This protocol can be adapted for the guanidinylation of other primary amines, such as the side chain of lysine to produce homoarginine.[1]
Conclusion
On-resin guanidinylation is a robust and efficient method for the site-specific incorporation of arginine or its analogs into synthetic peptides. The protocol detailed above, utilizing an orthogonal protection strategy with the ivDde group and a reliable guanidinylating reagent, provides a straightforward approach for researchers to generate modified peptides with potentially enhanced biological properties. Careful monitoring of the reaction and subsequent purification and analysis are essential for obtaining the desired product with high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for 1,3-Di-Boc-2-methylisothiourea as a Guanidinylating Agent in Arginine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group, the characteristic functional moiety of the amino acid arginine, plays a pivotal role in numerous biological processes, including molecular recognition, enzyme catalysis, and protein-protein interactions. Its unique basicity and hydrogen-bonding capabilities make it a crucial component in the design of therapeutic peptides and small molecule drugs. The synthesis of arginine and its derivatives is, therefore, of significant interest in medicinal chemistry and drug development. 1,3-Di-Boc-2-methylisothiourea has emerged as a valuable reagent for the introduction of the di-Boc-protected guanidinyl group onto primary amines, a key step in the synthesis of protected arginine from ornithine precursors. The Boc (tert-butyloxycarbonyl) protecting groups offer the advantage of masking the high basicity and nucleophilicity of the guanidine moiety during synthesis, while being readily cleavable under acidic conditions.
These application notes provide detailed protocols for the use of this compound as a guanidinylating agent for the synthesis of Nα-protected-Nδ,Nδ'-di-Boc-arginine from a corresponding ornithine derivative. Two primary methods for the activation of the isothiourea are presented: a classical approach using a mercury(II) salt promoter and a more modern, heavy-metal-free method employing cyanuric chloride (TCT) as an activating agent.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the guanidinylation of primary amines using this compound and related di-Boc-protected guanidinylating agents.
Table 1: Guanidinylation of Primary Amines with this compound (Mercury(II)-Promoted)
| Amine Substrate | Activating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Various primary amines | HgCl₂ | Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 2-12 h | 70-95 | [1] |
| Cyclic secondary amines | HgCl₂ | Not specified | Not specified | Not specified | Good to excellent | [1] |
Table 2: Guanidinylation of Primary Amines with Di-Boc-thiourea (TCT-Activated) - A Related Method
| Amine Substrate | Activating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzylamine | Cyanuric Chloride (TCT) | N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | 2 h | 95 | [2][3] |
| Cyclohexylamine | Cyanuric Chloride (TCT) | N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | 2 h | 92 | [2][3] |
| Aniline | Cyanuric Chloride (TCT) | N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | 12 h | 75 | [2][3] |
Experimental Protocols
Protocol 1: Guanidinylation of Nα-Fmoc-L-ornithine using this compound and Mercury(II) Chloride
This protocol describes the conversion of Nα-Fmoc-L-ornithine to Nα-Fmoc-Nδ,Nδ'-di-Boc-L-arginine using mercury(II) chloride as a promoter.
Materials:
-
Nα-Fmoc-L-ornithine
-
This compound
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα-Fmoc-L-ornithine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM or THF.
-
Addition of Base and Promoter: To the stirred solution, add triethylamine (2.2 equiv.). In a separate flask, prepare a solution of mercury(II) chloride (1.1 equiv.) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts, washing the pad with DCM. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Nα-Fmoc-Nδ,Nδ'-di-Boc-L-arginine.
Protocol 2: Guanidinylation of Nα-Fmoc-L-ornithine using this compound and Cyanuric Chloride (TCT)
This protocol provides a heavy-metal-free alternative for the guanidinylation reaction using cyanuric chloride as an activating agent. This method is adapted from procedures developed for di-Boc-thiourea.[2][3]
Materials:
-
Nα-Fmoc-L-ornithine
-
This compound
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Activation of Isothiourea: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equiv.) in anhydrous THF. Add cyanuric chloride (0.4 equiv.) and stir the mixture at room temperature for 1 hour.
-
Amine Addition: In a separate flask, dissolve Nα-Fmoc-L-ornithine (1.0 equiv.), N-methylmorpholine (2.2 equiv.), and a catalytic amount of DMAP in anhydrous THF.
-
Reaction: Add the solution of the activated isothiourea to the solution of the amine dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired Nα-Fmoc-Nδ,Nδ'-di-Boc-L-arginine.
Visualizations
Caption: General experimental workflow for the synthesis of protected arginine.
Caption: Proposed reaction pathway via a carbodiimide intermediate.
References
Application Notes and Protocols for Boc-Protection of Guanidines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The guanidinium functional group is a crucial structural motif in a vast range of biologically active compounds, including the amino acid arginine, natural products, and pharmaceuticals.[1][2] Its high basicity and nucleophilicity, however, present significant challenges in organic synthesis, necessitating robust protection strategies to prevent undesired side reactions.[3][4] The tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone for the protection of guanidines, offering a versatile and reliable method to mask the reactivity of this functional group, thereby enabling the synthesis of complex molecules.[1][5]
These application notes provide a comprehensive overview of the strategies, applications, and detailed protocols for the Boc-protection of guanidines in organic synthesis.
Application Notes
The use of Boc as a protecting group for guanidines is advantageous due to its stability under a wide range of conditions and its lability under acidic conditions.[4] This allows for its use in orthogonal protection schemes, where multiple protecting groups can be selectively removed in the presence of others.[2]
Orthogonality in Synthesis:
The acid-labile nature of the Boc group makes it an excellent orthogonal partner to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups that are removed by hydrogenolysis, such as Cbz (carboxybenzyl).[2] This orthogonality is fundamental in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[4]
Degree of Protection:
The guanidino group can be protected with one, two, or even three Boc groups.[4][6][7] The most common strategy involves the use of two Boc groups (di-Boc protection), which significantly reduces the basicity and nucleophilicity of the guanidine moiety.[3][4] This prevents the guanidino side chain from interfering in reactions such as peptide coupling.[3]
Common Boc-Guanidinylating Reagents:
Several reagents are available for the introduction of the Boc-protected guanidine group onto primary and secondary amines. The choice of reagent often depends on the reactivity of the amine and the desired reaction conditions.[1][8]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable and widely used reagent that provides high yields for the guanidinylation of primary and some secondary amines.[1][8]
-
N,N'-Di-Boc-S-methylisothiourea: A commercially available reagent that reacts with amines, often in the presence of a promoter like mercury(II) chloride.[4][9]
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive agent suitable for less nucleophilic or sterically hindered amines.[1][8]
-
Cyanuric chloride (TCT) activated N,N'-di-Boc-thiourea: An environmentally friendly and cost-effective alternative to heavy-metal-activated thioureas, offering high yields.[10][11]
Deprotection of Boc-Guanidines:
The removal of the Boc protecting group is typically achieved under acidic conditions.[1][4] A common method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][12]
Side Reactions During Deprotection:
The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[12] This electrophile can lead to side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and cysteine in peptide synthesis.[12][13] To prevent these side reactions, "scavengers" like triisopropylsilane (TIS) are often added to the deprotection mixture to trap the tert-butyl cation.[12] Another potential side reaction, especially with di-Boc protected arginine, is the formation of a δ-lactam.[3][12]
Quantitative Data
The following tables summarize quantitative data for the guanidinylation of various amines using different Boc-protected reagents.
Table 1: Guanidinylation of Primary Amines
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 1 h | >95% |
| TCT-activated N,N'-di-Boc-thiourea | Various aliphatic amines | 12-24 h | up to 95% |
Data sourced from multiple references.[8][10]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Di-Boc-Protected Guanidines using TCT-activated Di-Boc-Thiourea
This protocol describes a mild and inexpensive method for the guanylation of amines.[10][11]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF, add TCT (0.4 eq) at room temperature.
-
Stir the mixture for 30 minutes to activate the thiourea.
-
In a separate flask, prepare a solution of the amine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF.
-
Add the amine solution to the activated thiourea mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.[14]
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.[14]
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Cyclic Guanidines using Boc-Protected Precursors
This protocol outlines a four-step sequence for the synthesis of cyclic guanidines.[14]
Step 1: Mono-Boc Protection of a Diamine
-
Dissolve the diamine (1.0 eq) in dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.8-1.0 eq) in the same solvent and add it dropwise to the cooled diamine solution over 1-2 hours.[14]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM or ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.[14]
-
Filter and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine, which can be purified by column chromatography if necessary.[14]
Step 2: Guanidinylation (as per Protocol 1)
-
Use the mono-Boc-protected diamine as the amine substrate in Protocol 1.
Step 3: Intramolecular Cyclization
-
In a Schlenk tube under an inert atmosphere, combine the tosyl-protected N-allylguanidine (1.0 eq), AgNO₃ (10 mol %), and t-BuONa (1.2 eq).
-
Add distilled and degassed chlorobenzene.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 17-21 hours.[14]
-
After cooling, purify the reaction mixture directly by column chromatography on silica gel.[14]
Step 4: Deprotection of the Boc-Protected Cyclic Guanidine
-
Dissolve the Boc-protected cyclic guanidine in a minimal amount of anhydrous 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents).[14]
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[14]
-
Remove the solvent under reduced pressure.
-
Add cold diethyl ether to precipitate the hydrochloride salt of the cyclic guanidine.[14]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[14]
Protocol 3: General Procedure for Deprotection of Boc-Guanidines with TFA
This protocol is a general method for the cleavage of a Boc group in solution.[12]
Materials:
-
Boc-protected guanidine compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TIS to a final concentration of 2.5-5% (v/v).[12]
-
Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).[12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[12]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.[12]
Visualizations
Caption: General workflow for the synthesis of substituted guanidines using Boc-protection.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-guanidine.
Caption: Workflow for the synthesis of cyclic guanidines via Boc-protected intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Guanidinylation using N,N'-Di-Boc-S-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the guanidinylation of primary and secondary amines using N,N'-Di-Boc-S-methylisothiourea and related reagents. The guanidinium group is a crucial functional motif in numerous biologically active compounds and pharmaceuticals due to its ability to participate in strong hydrogen bonding and electrostatic interactions. The use of N,N'-di-Boc protected guanidinylating agents offers a robust method for introducing this group, as the Boc protecting groups temper the high basicity of the guanidine moiety, allowing for controlled and selective reactions.
Introduction
Guanidinylation is a key chemical transformation in medicinal chemistry for the synthesis of complex molecules, including enzyme inhibitors and other therapeutic agents. N,N'-Di-Boc-S-methylisothiourea is a widely used reagent for this purpose. It reacts with amines to form N,N'-di-Boc-protected guanidines, which can then be deprotected under acidic conditions to yield the final guanidine product. This method is valued for its mild reaction conditions and the stability of the protected intermediate.
Recent advancements have introduced alternative, more environmentally friendly activating agents that avoid the use of heavy metals like mercury. This document will cover both traditional and modern protocols, providing a comparative overview to aid in method selection.
Comparative Data of Guanidinylation Methods
The choice of guanidinylating agent and reaction conditions can significantly influence the reaction's yield and applicability to various substrates. The following table summarizes quantitative data for different guanidinylation methods.
| Guanidinylating Reagent | Activating Agent | Amine Substrate | Solvent | Yield (%) | Reference |
| N,N'-Di-Boc-S-methylisothiourea | HgCl₂ | Aromatic, aliphatic, and sterically hindered amines | Not Specified | Good | [1] |
| N,N'-Di-Boc-thiourea | Cyanuric Chloride (TCT) | Aliphatic, aromatic, and cyclic secondary amines | THF | up to 95% | [2] |
| N,N'-Di-Boc-thiourea | TCT | Various amines | DMF | Lower Yields | [2] |
| N,N'-Di-Boc-thiourea | TCT | Various amines | CH₂Cl₂ | Lower Yields | [2] |
| N,N'-Di-Boc-S-methylisothiourea | Et₃N | Primary Amine | DMF | 86% | [3] |
| 1-[N,N'-(Di-Boc)amidino]pyrazole | - | 4-bromophenethylamine | THF | Not specified | [4] |
| N,N'-Di-Boc-N''-triflylguanidine | - | Benzylamine | Dichloromethane | Not specified | [4] |
Experimental Protocols
Herein are detailed protocols for the guanidinylation of amines and the subsequent deprotection of the Boc groups.
Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea and TCT
This protocol provides an environmentally benign alternative to methods employing heavy metals.[2]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[4]
-
To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[4]
Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea with Triethylamine
This protocol is a straightforward method for the guanidinylation of primary amines.[3]
Materials:
-
Primary amine substrate
-
N,N'-Di-Boc-S-methylisothiourea
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and N,N'-Di-Boc-S-methylisothiourea (1.02 equivalents) in anhydrous DMF.
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 equivalents) in one portion.
-
Stir the reaction mixture for 15 minutes at 0 °C.
-
Purify the crude product by silica gel flash chromatography (e.g., eluting with 7% EtOAc/hexane) to yield the N,N'-di-Boc-protected guanidine.[3]
Protocol 3: Deprotection of N,N'-Di-Boc-Guanidine
This is a general protocol for the removal of Boc protecting groups to yield the final guanidine product.[5][6]
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, water, if necessary)
Procedure:
-
Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.2 M) in a round-bottom flask.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add an appropriate scavenger.[6]
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration is 50% TFA in DCM.[5][6]
-
Stir the reaction at room temperature for 1-3 hours, monitoring completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[6]
-
Co-evaporate with a solvent like toluene or DCM (3 times) to remove residual TFA.[6]
-
The resulting guanidine TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[6]
Visualizations
Guanidinylation Reaction Workflow
Caption: General workflow for the synthesis of substituted guanidines.
Decision Tree for Guanidinylation Protocol Selection
Caption: Decision tree for selecting an appropriate guanidinylation protocol.
Boc-Deprotection Mechanism and Side Reactions
Caption: Mechanism of Boc-deprotection and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Mercury(II) Chloride in 1,3-Di-Boc-2-methylisothiourea Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of mercury(II) chloride (HgCl₂) in guanylation reactions utilizing 1,3-Di-Boc-2-methylisothiourea. It includes comprehensive experimental protocols, data presentation, and a mechanistic diagram to facilitate understanding and implementation in a laboratory setting.
Introduction
The guanidinium group is a critical pharmacophore present in a wide array of biologically active natural products and synthetic compounds. Its basicity and ability to form multiple hydrogen bonds contribute significantly to molecular recognition and binding at physiological pH. The synthesis of guanidines is, therefore, a cornerstone of medicinal chemistry and drug development.
A prevalent method for introducing a guanidine moiety is through the guanylation of primary and secondary amines. This compound has emerged as a versatile and widely used guanylating agent. The tert-butoxycarbonyl (Boc) protecting groups serve to moderate the high basicity of the guanidine functional group, rendering the intermediates more soluble in common organic solvents and compatible with a broader range of reaction conditions.
Mercury(II) chloride plays a crucial role as a thiophilic promoter in these reactions. It activates the isothiourea, facilitating the nucleophilic attack by an amine and the subsequent formation of the protected guanidine. This method is valued for its reliability and broad substrate scope.[1][2]
Reaction Mechanism and the Role of Mercury(II) Chloride
The HgCl₂-promoted guanylation reaction proceeds through the activation of the this compound by mercury(II) chloride. The thiophilic nature of the mercury(II) ion leads to its coordination with the sulfur atom of the methylthio group. This coordination enhances the electrophilicity of the central carbon atom of the isothiourea, making it more susceptible to nucleophilic attack by an amine. The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N), to neutralize the acidic byproducts.
The proposed logical workflow for this reaction is as follows:
Caption: Logical workflow of the HgCl₂-promoted guanylation reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HgCl₂-promoted guanylation of various amines with this compound.
| Entry | Amine Substrate | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 1 | 2-Amino-6-chloropyridine | CH₂Cl₂ | Overnight | Room Temp. | 86 | [3] |
| 2 | 2-Amino-6-piperidinopyridine derivative | CH₂Cl₂ | 16 | Room Temp. | 57 | [3] |
| 3 | Benzyl L-prolinate hydrochloride | CH₂Cl₂ | Not Specified | Room Temp. | Not Specified | [4] |
| 4 | Various Aromatic and Aliphatic Amines | CH₂Cl₂ | Not Specified | Room Temp. | Good to Excellent | [2] |
Experimental Protocols
CAUTION: Mercury(II) chloride is highly toxic and corrosive.[5] Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Dispose of mercury-containing waste according to institutional and environmental regulations.
General Protocol for the Guanylation of an Amine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Amine (1.0 equiv.)
-
This compound (0.95–1.1 equiv.)
-
Mercury(II) chloride (1.1 equiv.)
-
Triethylamine (4.4 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the amine (1.0 equiv.) in anhydrous dichloromethane, add this compound (0.95 equiv.) and triethylamine (4.4 equiv.).[3]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add mercury(II) chloride (1.1 equiv.) to the reaction mixture in portions.[3]
-
Continue stirring the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the precipitated mercury salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
Protocol for Boc Deprotection
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N,N'-Di-Boc-protected guanidine in a 1:1 mixture of trifluoroacetic acid and dichloromethane.[3]
-
Stir the solution at room temperature for 2 hours.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting guanidine salt can be used as is or further purified if necessary.
Alternatives to Mercury(II) Chloride
Due to the high toxicity of mercury compounds, several alternative, more environmentally benign reagents have been developed to promote the guanylation of amines with protected isothioureas. These include:
-
Cyanuric chloride (TCT): A mild and inexpensive reagent that provides a metal-free alternative for the activation of di-Boc-thiourea.[6][7]
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent): Effective for promoting guanylation reactions.[4]
-
Bismuth nitrate pentahydrate: A less toxic heavy metal salt that can be used as a thiophile.[2]
The selection of the activating agent may depend on the specific substrate and desired reaction conditions.
Conclusion
The mercury(II) chloride-promoted guanylation of amines with this compound is a robust and widely applicable method for the synthesis of protected guanidines. While effective, the toxicity of mercury(II) chloride necessitates careful handling and consideration of waste disposal. The development of greener alternatives provides valuable options for sustainable chemical synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.
References
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HgCl2-promoted guanylation reaction: The scope and limitations | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mercuric Chloride | HgCl2 | CID 24085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
Mercury-Free Guanidinylation: A Detailed Look at Copper(II) Chloride-Catalyzed Methods
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of guanidine-containing compounds is a critical process due to their prevalence in biologically active molecules. Historically, methods for guanidinylation have often relied on mercury-based reagents, which pose significant environmental and health risks. This document details a robust and mercury-free alternative that utilizes copper(II) chloride as a catalyst for the efficient synthesis of N,N',N''-trisubstituted guanidines. This method, developed by Li and Neuville, offers a practical and environmentally benign approach for the construction of these important functional groups.[1][2]
Introduction
The guanidinium group is a key structural motif in a wide array of natural products and pharmaceutical agents, owing to its ability to engage in strong hydrogen bonding interactions. Traditional guanidinylation methods often involve the use of toxic mercury salts to activate thiourea derivatives. The copper(II) chloride-catalyzed three-component reaction presented here provides a significant advancement by eliminating the need for mercury, thereby offering a safer and more sustainable synthetic route. This method involves the coupling of cyanamides, arylboronic acids, and amines under aerobic conditions.[1][2]
Reaction Principle
This one-pot synthesis proceeds via a copper-catalyzed oxidative coupling of three readily available components: a cyanamide, an arylboronic acid, and an amine. The reaction is facilitated by a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O), a bipyridine ligand, and a base (potassium carbonate), with oxygen from the air serving as the terminal oxidant. The process is operationally simple and demonstrates broad substrate scope, tolerating a variety of functional groups on all three components.[1][2]
Experimental Protocols
General Procedure for the Three-Component Synthesis of N,N',N''-Trisubstituted Guanidines
This protocol is adapted from the work of Li and Neuville (2013).
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2,2'-Bipyridine
-
Potassium carbonate (K₂CO₃)
-
Arylboronic acid
-
Cyanamide
-
Amine
-
Toluene or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Oxygen supply (balloon or from air)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (0.3 mmol, 1.5 equiv), the cyanamide (0.2 mmol, 1.0 equiv), potassium carbonate (0.4 mmol, 2.0 equiv), 2,2'-bipyridine (0.04 mmol, 20 mol %), and copper(II) chloride dihydrate (0.02 mmol, 10 mol %).
-
The vessel is evacuated and backfilled with oxygen (this can be repeated three times). An oxygen-filled balloon can be fitted to the vessel.
-
Add the appropriate solvent (Toluene or DMF, 2.0 mL) and the amine (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (typically 80-100 °C) for the indicated time (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N',N''-trisubstituted guanidine.
Data Presentation
The following tables summarize the quantitative data for the copper(II) chloride-catalyzed guanidinylation, showcasing the substrate scope and yields as reported by Li and Neuville.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuCl₂·2H₂O (10) | Bipyridine (20) | K₂CO₃ (2) | Toluene | 100 | 12 | 95 |
| 2 | Cu(OAc)₂ (10) | Bipyridine (20) | K₂CO₃ (2) | Toluene | 100 | 12 | 85 |
| 3 | CuCl (10) | Bipyridine (20) | K₂CO₃ (2) | Toluene | 100 | 12 | 78 |
| 4 | CuCl₂·2H₂O (10) | None | K₂CO₃ (2) | Toluene | 100 | 12 | 45 |
| 5 | CuCl₂·2H₂O (10) | Bipyridine (20) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 92 |
| 6 | CuCl₂·2H₂O (10) | Bipyridine (20) | K₂CO₃ (2) | DMF | 100 | 12 | 88 |
| 7 | CuCl₂·2H₂O (10) | Bipyridine (20) | K₂CO₃ (2) | Dioxane | 100 | 12 | 75 |
Table 2: Substrate Scope for the Copper-Catalyzed Three-Component Guanidinylation
| Entry | Arylboronic Acid | Cyanamide | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | N-p-Tolylcyanamide | Piperidine | 1-(4-Methylphenyl)-1-phenyl-3-(piperidin-1-yl)guanidine | 95 |
| 2 | 4-Methoxyphenylboronic acid | N-p-Tolylcyanamide | Piperidine | 1-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(piperidin-1-yl)guanidine | 92 |
| 3 | 4-Chlorophenylboronic acid | N-p-Tolylcyanamide | Piperidine | 1-(4-Chlorophenyl)-1-(4-methylphenyl)-3-(piperidin-1-yl)guanidine | 88 |
| 4 | Phenylboronic acid | N-p-Tolylcyanamide | Morpholine | 4-(1-(4-Methylphenyl)-1-phenylguanidino)morpholine | 93 |
| 5 | Phenylboronic acid | N-p-Tolylcyanamide | Diethylamine | 1,1-Diethyl-3-(4-methylphenyl)-3-phenylguanidine | 85 |
| 6 | Phenylboronic acid | N-p-Tolylcyanamide | Benzylamine | 1-Benzyl-3-(4-methylphenyl)-3-phenylguanidine | 78 |
| 7 | 4-Tolylboronic acid | N-Cyclohexylcyanamide | Piperidine | 1-Cyclohexyl-1-(p-tolyl)-3-(piperidin-1-yl)guanidine | 82 |
| 8 | Phenylboronic acid | Cyanamide | Piperidine | 1-Phenyl-3-(piperidin-1-yl)guanidine | 75 |
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper(II) chloride-catalyzed three-component guanidinylation reaction. The cycle is thought to involve the formation of a copper(II)-cyanamide complex, followed by transmetalation with the arylboronic acid, and subsequent nucleophilic attack by the amine.
Caption: Proposed catalytic cycle for the copper-catalyzed guanidinylation.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of N,N',N''-trisubstituted guanidines using the copper(II) chloride-catalyzed method.
Caption: General experimental workflow for the synthesis.
Conclusion
The copper(II) chloride-catalyzed three-component synthesis of N,N',N''-trisubstituted guanidines represents a significant advancement in the field of organic synthesis. This mercury-free method is not only safer and more environmentally friendly but also highly efficient and versatile, making it an attractive tool for researchers in academia and industry, particularly in the context of drug discovery and development. The operational simplicity and broad applicability of this protocol are expected to facilitate the synthesis of a wide range of complex guanidine-containing molecules.
References
Application Notes and Protocols for 1,3-Di-Boc-2-methylisothiourea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1,3-Di-Boc-2-methylisothiourea is a pivotal reagent in modern medicinal chemistry, primarily utilized for the synthesis of N,N'-di-Boc-protected guanidines from a wide array of primary and secondary amines. The guanidinium group is a key pharmacophore found in numerous biologically active compounds and natural products.[1][2] Its positive charge at physiological pH allows it to participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[3]
The tert-butoxycarbonyl (Boc) protecting groups in this compound serve to temper the high basicity of the guanidine moiety, allowing for controlled and efficient guanidinylation under mild conditions.[3][4] This reagent is particularly valuable for its high reactivity and broad substrate scope, enabling the guanidinylation of both aliphatic and aromatic amines.[5] The resulting di-Boc-protected guanidines can be deprotected under acidic conditions to yield the final guanidinylated compounds.[6]
The applications of guanidine-containing compounds in medicinal chemistry are extensive and include:
-
Antiviral Agents: The influenza inhibitor Zanamivir is a notable example of a drug containing a guanidine moiety.[7]
-
Antidiabetic Drugs: Biguanides like Metformin are widely used in the treatment of diabetes.[1]
-
Cardiovascular and Antihypertensive Drugs: Several guanidine-based compounds act as alpha-blockers to lower blood pressure.[1]
-
Kinase Inhibitors and DNA Minor Groove Binders: The guanidinium group is often incorporated into molecules designed to interact with these biological targets.[8]
Data Presentation: Guanidinylation Reaction Parameters
The following table summarizes representative quantitative data for the guanidinylation of various amines using this compound and related reagents, highlighting reaction conditions and yields.
| Amine Substrate | Guanidinylating Reagent | Activator/Co-reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Primary Amine-Thiourea | N,N′-di-Boc-N″-triflylguanidine | Triethylamine | Dichloromethane | 24 h | 98 | [9] |
| 1,4-butanediamine | Goodman's Reagent (derived from this compound) | - | - | - | >95 | [10] |
| Benzylamine | N,N'-Di-Boc-N''-triflylguanidine | - | - | - | 95 | [3] |
| Unhindered, primary amines | N,N'-Di-Boc-N''-triflylguanidine | - | - | - | >90 | [3] |
| 4-bromophenethylamine | 1-[N,N'-(di-Boc)amidino]pyrazole | - | THF | 24 h | 72 | [4] |
Experimental Protocols
General Protocol for the Guanidinylation of a Primary Amine
This protocol describes a general procedure for the reaction of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Mercury(II) chloride (HgCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) in anhydrous THF, add this compound (1.1 equiv) and triethylamine (1.5 equiv).
-
Activation: Add HgCl₂ (1.1 equiv) to the mixture. The reaction is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through celite and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
Deprotection of N,N'-Di-Boc-Guanidines
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: The N,N'-di-Boc-protected guanidine is dissolved in DCM.
-
Acidolysis: Trifluoroacetic acid (10-20 equivalents) is added, and the solution is stirred at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of NaHCO₃.
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected guanidine.
Visualizations
Caption: Reaction mechanism of amine guanidinylation.
Caption: General experimental workflow for guanidinylation.
Caption: Role of guanidinylated compounds in biological pathways.
References
- 1. jocpr.com [jocpr.com]
- 2. Guanidinylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with 1,3-Di-Boc-2-methylisothiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-Di-Boc-2-methylisothiourea for guanidinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most common side reactions are typically related to incomplete reactions or reactions with impurities. While specific quantitative data on side reactions for this compound is not extensively documented in readily available literature, potential side reactions can be inferred from general guanidinylation procedures. These include:
-
Incomplete reaction: The starting amine may remain unreacted, leading to purification challenges.
-
Formation of N,N'-di-Boc-urea: This can occur if the isothiourea reagent degrades due to moisture.
-
Reaction with other nucleophiles: If the substrate contains multiple nucleophilic sites (e.g., hydroxyl or thiol groups), these may compete with the target amine, leading to undesired byproducts. Careful control of reaction conditions and the use of appropriate protecting groups for other functionalities are crucial.
Q2: My guanidinylation reaction with this compound is showing low yield. What are the potential causes?
A2: Low yields in guanidinylation reactions can arise from several factors. A systematic approach to troubleshooting is recommended to identify the root cause.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and stability of this compound. It can degrade over time, especially with exposure to moisture.[1] The purity of the amine substrate is also critical; impurities can lead to unwanted side reactions.[1]
-
Reaction Conditions:
-
Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating might be necessary. However, excessive heat can lead to the decomposition of the reagents or products.[1]
-
Solvent: The choice of an appropriate anhydrous solvent is crucial. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used.[1][2]
-
Base: The selection and quality of the base are important. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[3][4] Ensure the base is anhydrous.
-
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the guanidinylating agent may be beneficial, but a large excess can complicate purification.
Q3: How can I monitor the progress of my guanidinylation reaction?
A3: The progress of the reaction should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.[1] For TLC analysis, a common eluent system is a mixture of ethyl acetate and hexane.[3]
Q4: What is the best way to purify the di-Boc-protected guanidine product?
A4: Purification is typically achieved through column chromatography on silica gel.[3][5] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexane is often effective.[3] Following column chromatography, the product may be obtained as a solid after removal of the solvent under reduced pressure.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded this compound | Use fresh or properly stored reagent. Check the purity by NMR or LC-MS before use. |
| Inactive amine substrate | Confirm the purity and dryness of the amine. Water and other impurities can interfere with the reaction.[1] | |
| Inappropriate reaction temperature | Optimize the reaction temperature. Some reactions may require gentle heating to proceed.[1] | |
| Poor solvent choice | Use anhydrous solvents like THF or DCM. Ensure the reagents are soluble in the chosen solvent.[1] | |
| Multiple Spots on TLC (Byproducts) | Presence of moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Over-reaction or side reactions | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[1] | |
| Non-specific reactions with other functional groups | Protect other nucleophilic groups in the substrate before the guanidinylation step. | |
| Difficulty in Purification | Excess guanidinylating reagent | Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of this compound.[1] |
| Similar polarity of product and impurities | Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is challenging. |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add this compound (1.1 equiv.) to the solution.
-
Base Addition: Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[3]
Visualizations
Caption: General workflow for a guanidinylation reaction.
Caption: Troubleshooting logic for low reaction yield.
References
How to avoid tert-butylation during Boc-deprotection of guanidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc-deprotection of guanidine groups, with a specific focus on preventing the undesired side reaction of tert-butylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tert-butylation during Boc-deprotection of guanidines?
A1: The primary cause of tert-butylation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups, including the guanidine group of arginine itself, as well as other susceptible residues in a peptide chain.[2][3]
Q2: Besides the guanidine group, which other functional groups are susceptible to tert-butylation?
A2: Several amino acid residues with nucleophilic side chains are highly susceptible to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is particularly prone to tert-butylation.[1][2][4]
-
Methionine (Met): The sulfur atom of the thioether side chain can be alkylated, forming a sulfonium salt.[1][2][4]
-
Cysteine (Cys): The free thiol group is a common target for tert-butylation.[1][2][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[1][2][4]
Q3: How can I detect if tert-butylation has occurred in my product?
A3: The most common method for detecting tert-butylation is through mass spectrometry (LC-MS). A mass increase of 56 Da (the mass of a tert-butyl group, C₄H₈) corresponding to your desired product is a characteristic signature of this side reaction.[2]
Q4: What are scavengers and how do they prevent tert-butylation?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3][4] They react with the carbocation at a faster rate than the sensitive residues on your substrate, thereby preventing the formation of alkylated side products.[1][3]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a significant peak at [M+56], indicating tert-butylation.
-
Likely Cause: Insufficient or inappropriate scavengers were used in the deprotection cocktail. The generated tert-butyl cation reacted with your product.
-
Solution:
-
Incorporate a Scavenger Cocktail: The choice of scavenger is critical and often depends on the other amino acid residues present in your molecule.[1] For general purposes, a cocktail of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is highly effective.[3][5]
-
Consider Other Scavengers: For peptides containing particularly sensitive residues like tryptophan or cysteine, other scavengers or cocktails may be more suitable. Thioanisole, ethanedithiol (EDT), and phenol are commonly used.[3][5]
-
Issue 2: The Boc-deprotection reaction is slow or incomplete.
-
Likely Cause:
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, you can move from 50% TFA in dichloromethane (DCM) to 95% TFA.[2]
-
Alternative Acid Systems: For particularly stubborn Boc groups, consider using a stronger acid system like 4M HCl in dioxane.[3][4]
-
Optimize Reaction Time and Temperature: While starting the reaction at 0 °C is good practice to control exotherms, allowing the reaction to warm to room temperature and extending the reaction time (while monitoring by TLC or LC-MS) can drive it to completion.[2]
-
Data Presentation: Scavenger Cocktail Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail Composition (v/v/v) | % Desired Product | % S-tert-butylated Product |
| 95% TFA / 5% H₂O | 65% | 35% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 98% | <2% |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | >99% | <1% |
Data is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA and Scavengers
This protocol is a general method for the acid-catalyzed cleavage of a Boc group from a guanidine moiety in solution, with the inclusion of scavengers to prevent tert-butylation.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scavenger Addition: Add the appropriate scavenger cocktail. For a general-purpose and effective option, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to a final concentration of 2.5% (v/v).
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 90-95% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.
-
For neutralization, dissolve the crude salt in an appropriate solvent and wash with a mild base like a saturated aqueous sodium bicarbonate solution.[2]
-
Protocol 2: Milder Boc-Deprotection using TMSOTf
This method is suitable for substrates that are sensitive to strong acids like TFA.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.
-
TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Quench the reaction by adding methanol.
-
Dilute the mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash with water and saturated aqueous sodium bicarbonate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[2]
-
Visualization
Caption: Troubleshooting workflow for tert-butylation during Boc-deprotection.
References
Technical Support Center: Optimizing Guanidinylation with 1,3-Di-Boc-2-methylisothiourea
Welcome, researchers and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the guanidinylation of primary and secondary amines using 1,3-Di-Boc-2-methylisothiourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a widely used electrophilic reagent for guanidinylation, which is the process of adding a guanidine group to a molecule. Its primary application is the conversion of primary and secondary amines into N,N'-di-Boc-protected guanidines under relatively mild conditions. The Boc (tert-butoxycarbonyl) protecting groups mask the high basicity of the guanidine moiety, preventing unwanted side reactions during multi-step syntheses.[1][2] This makes it a valuable tool in medicinal chemistry for synthesizing arginine analogs and other complex molecules where the guanidinium group is a key pharmacophore.[2]
Q2: What is the general mechanism of this reaction?
The guanidinylation reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the this compound. The methylthio group (-SMe) serves as an excellent leaving group, facilitating the formation of the C-N bond. The reaction is typically promoted by a base and may proceed directly or through the formation of a more reactive intermediate, depending on the specific conditions and activators used.
Q3: What are the most critical factors for a successful guanidinylation reaction?
Several factors are crucial for achieving high yields:
-
Reagent Quality: Ensure the purity and dryness of both the amine substrate and the this compound.[3]
-
Anhydrous Conditions: Use anhydrous (dry) solvents and reagents, as moisture can lead to hydrolysis of the guanidinylating agent and other reactive intermediates.[3]
-
Solvent Choice: The solubility of all reactants is critical. Tetrahydrofuran (THF) is often the preferred solvent, though Dichloromethane (DCM) and Dimethylformamide (DMF) are also used.[3]
-
Stoichiometry and Base: The appropriate ratio of amine, guanidinylating agent, and base is essential for driving the reaction to completion.
-
Temperature Control: Reactions are often initiated at 0 °C and then allowed to warm to room temperature. While some sluggish reactions may benefit from gentle heating, excessive heat can cause decomposition.[3]
Q4: How should I monitor the reaction's progress?
The reaction progress should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This is critical to determine the point of completion, as insufficient reaction time leads to incomplete conversion, while prolonged times can result in byproduct formation.[3] For TLC, a typical eluent system is a mixture of ethyl acetate and hexane.[1]
Q5: What are the standard work-up and purification procedures?
Once the reaction is complete, a standard aqueous work-up is typically performed. This may involve quenching the reaction with a saturated aqueous solution like sodium bicarbonate (NaHCO₃), followed by extraction of the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[3] The final product is almost always purified by flash column chromatography on silica gel to remove unreacted starting materials and byproducts.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during guanidinylation and the subsequent deprotection step.
Problem: My reaction shows low or no yield of the desired product.
This is the most common issue and can be traced to several sources. A systematic approach is key to identifying the cause.
-
Possible Cause 1: Poor Reagent Quality or Stability
-
Solution: Verify the purity of your this compound and your amine substrate via NMR or another suitable method. Ensure the amine is free of impurities and water. Use fresh, high-quality anhydrous solvents and bases.[3]
-
-
Possible Cause 2: Sub-optimal Reaction Conditions
-
Solution: Optimize the solvent, temperature, and reaction time. If reactants have poor solubility, switch to a different solvent like THF or DMF. For sluggish reactions, consider gentle heating, but monitor closely for decomposition. Ensure the reaction has run long enough by checking with TLC or LC-MS.[3]
-
-
Possible Cause 3: Inefficient Base or Activation
-
Solution: The choice of base can be critical. Common bases include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and N-methylmorpholine (NMM).[3] Ensure the base is appropriate for your specific substrate. In some cases, particularly with less reactive amines, an activating agent may be necessary. Although this compound is generally reactive enough, related thioureas are sometimes activated with reagents like cyanuric chloride (TCT) or N-iodosuccinimide (NIS).[4][5]
-
-
Possible Cause 4: Steric Hindrance
-
Solution: Highly hindered primary or secondary amines can react very slowly. These substrates may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent guanidinylating agent.
-
Problem: I am observing multiple byproducts in my LC-MS/TLC analysis.
-
Possible Cause 1: Competing Side Reactions
-
Solution: If your substrate contains other nucleophilic functional groups (e.g., alcohols, thiols), they may compete with the target amine in reacting with the guanidinylating agent. This may require a protecting group strategy for the other functional groups.
-
-
Possible Cause 2: Degradation
-
Solution: Prolonged reaction times or excessive heat can lead to the degradation of the starting materials or the desired product. Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation.[3]
-
Problem (Post-Guanidinylation): My LC-MS shows a mass corresponding to my product +56 Da after Boc-deprotection.
-
Cause: This mass increase is the signature of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[6] The reactive tert-butyl cation (t-Bu⁺) generated during cleavage can alkylate nucleophilic sites on your molecule, such as the guanidine group itself, indole rings (tryptophan), or thioethers (methionine).[6][7]
-
Solution: Add a scavenger to the deprotection reaction mixture. Triisopropylsilane (TIS) is a highly effective scavenger that traps the tert-butyl cation before it can react with your product.[6]
-
Problem (Post-Guanidinylation): The Boc-deprotection is incomplete or very slow.
-
Cause: This can be due to insufficient acid strength, low temperature, or significant steric hindrance around the di-Boc-guanidine group.[6]
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% TFA in DCM to 50% or even 95%).[6] Alternatively, for substrates sensitive to strong acid, consider a milder deprotection method using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine.[6][8]
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Notes |
|---|---|---|
| Solvent | Anhydrous Tetrahydrofuran (THF) | Generally provides good solubility for reactants and is considered optimal.[3] |
| Anhydrous Dichloromethane (DCM) | A common alternative, especially if the amine has good solubility. | |
| Anhydrous Dimethylformamide (DMF) | Useful for substrates with poor solubility in other organic solvents. | |
| Base | Triethylamine (Et₃N) | Standard, cost-effective choice. Use 2-3 equivalents. |
| N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base, useful for sensitive substrates. | |
| N-Methylmorpholine (NMM) | Another common base used in these reactions.[3] | |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C, then allow it to warm to RT. Gentle heating can be applied if the reaction is slow.[3] |
| Reaction Time | 1 to 24 hours | Highly substrate-dependent. Must be monitored by TLC or LC-MS.[1][3] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A catalytic amount (e.g., 0.1 equiv) can sometimes accelerate the reaction.[2] |
Table 2: Troubleshooting Guide for Boc-Deprotection
| Issue | Likely Cause | Recommended Solution |
|---|---|---|
| Incomplete Deprotection | Insufficient acid strength; Steric hindrance. | Increase TFA concentration (e.g., 50-95% in DCM). Increase reaction time or temperature moderately.[6] |
| Mass +56 Da in LC-MS | Tert-butylation side reaction. | Add a scavenger such as Triisopropylsilane (TIS, 2.5-5% v/v) to the reaction mixture.[6] |
| Degradation of Acid-Sensitive Groups | TFA is too harsh for the substrate. | Use a milder deprotection cocktail, such as TMSOTf with 2,6-lutidine in DCM at 0 °C.[6][8] |
| δ-Lactam Formation | Intramolecular cyclization of arginine-like products. | This is more common with di-Boc protected guanidines. Careful control of deprotection and subsequent coupling steps is required.[6] |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous THF (or DCM).
-
Addition of Reagents: Add this compound (1.05 - 1.2 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.0 - 3.0 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the consumption of the starting amine by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N,N'-di-Boc-protected guanidine.[1][3]
Protocol 2: Standard Boc-Deprotection using TFA
-
Preparation: Dissolve the purified N,N'-di-Boc-protected guanidine in anhydrous DCM (0.1–0.2 M) in a round-bottom flask.
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3 times) to remove residual TFA. The resulting TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.[6]
Visualizations
Caption: General experimental workflow for guanidinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Improving the Yield of Guanidinylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding guanidinylation reactions. Our aim is to help you overcome common challenges and improve the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in guanidinylation reactions?
Low yields in guanidinylation reactions can be attributed to several factors, ranging from the quality of reagents to the specific reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the underlying issues.[1] Key areas to investigate include:
-
Reagent Quality: The purity of the guanidinylating agent, amine substrate, solvents, and bases is critical. Degradation of reagents, especially due to moisture, is a frequent cause of low yields.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the reaction outcome.[1]
-
Side Reactions: The formation of unwanted byproducts, such as over-protected guanidines or products from intramolecular cyclization, can consume starting materials and reduce the yield of the desired product.[1]
-
Work-up and Purification: Product loss can occur during the aqueous work-up, particularly if emulsions form. Inefficient purification methods can also lead to lower isolated yields.[1]
Q2: How do I choose the right guanidinylating reagent for my specific substrate?
The choice of a guanidinylating reagent is a critical decision that depends on a trade-off between reactivity, stability, and cost.[2] The nature of your amine substrate (primary, secondary, sterically hindered, or weakly nucleophilic) will heavily influence this decision.
-
For primary and some secondary amines , N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used, stable, and effective reagent that provides good yields under mild conditions.[2]
-
For weakly nucleophilic and sterically hindered amines , a more reactive agent like N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) is often necessary to achieve good yields.[2][3]
-
When cost-effectiveness is a primary concern, reagents like O-Methylisourea or activated N,N'-di-Boc-S-methylisothiourea can be viable alternatives, although they may require harsher conditions or activation steps.[2][3]
Q3: What are common side reactions in guanidinylation and how can I minimize them?
Several side reactions can occur during guanidinylation, leading to reduced yields and purification challenges.
-
Over-protection: With primary amines or guanidines with multiple nitrogen atoms, the formation of di-Boc or tri-Boc protected products is a common issue. To minimize this, carefully control the stoichiometry of the protecting reagent (typically 1.0 to 1.2 equivalents) and consider adding it slowly to the reaction mixture.[1]
-
Guanidinylation as a side reaction in peptide synthesis: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminus of a peptide to form a guanidine, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acids before adding them to the peptide-resin.[4]
-
Intramolecular Cyclization: Substrates containing other reactive functional groups may undergo intramolecular cyclization, competing with the desired guanidinylation reaction.[1]
Q4: How can I effectively monitor the progress of my guanidinylation reaction?
Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.[1] Common analytical techniques for monitoring include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[3][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and any major byproducts, as well as a more accurate assessment of reaction completion.[3][5]
-
Gas Chromatography with Flame-Ionization Detection (GC-FID): Can be used for volatile compounds to monitor the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Degraded or impure guanidinylating agent. | Verify the purity of the reagent. Use a fresh batch if necessary.[1] |
| Presence of moisture in reagents or solvents. | Use anhydrous solvents and ensure all reagents are dry.[1] | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for sluggish reactions.[1] | |
| Poor solubility of reactants. | Choose a solvent in which both the amine and the guanidinylating agent are soluble. THF is a common choice, but DCM, acetonitrile, or DMF can also be considered.[1] | |
| Formation of Multiple Products | Over-protection of the amine or guanidine group. | Carefully control the stoichiometry of the protecting reagent (1.0-1.2 equivalents). Add the reagent slowly.[1] |
| Reaction with other nucleophilic groups on the substrate. | Consider protecting other reactive functional groups (e.g., hydroxyl groups) before the guanidinylation step. | |
| Side reactions due to the coupling reagent (in peptide synthesis). | For uronium/aminium reagents, pre-activate the amino acid before adding it to the resin.[4] Consider using phosphonium-based reagents like PyBOP, which do not cause guanidinylation.[6] | |
| Difficulty in Product Purification | Formation of emulsions during aqueous work-up. | Add brine (saturated NaCl solution) to help break up emulsions.[1] |
| Co-elution of product and byproducts during chromatography. | Optimize the solvent system for flash column chromatography to achieve better separation.[1] |
Quantitative Data Summary
The efficiency of guanidinylation reactions is highly dependent on the chosen reagent and the substrate. The following tables provide a summary of reported yields for various reagents.
Table 1: General Comparison of Guanidinylation Reagents [3]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope. | Higher cost, requires a deprotection step. |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable reagent. | Slower reaction times compared to triflylguanidines. |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles. | Guanidinylation is often a side reaction; can be complex.[3][7] |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications. | Can require harsh conditions (high pH/temp), potential for side products. |
Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [3]
| Amine Substrate | Yield (%) |
| 4-Bromophenethylamine | 72 |
| Various Amines (general) | 14-92 |
Table 3: Guanidinylation Efficiency with O-Methylisourea [3]
| Substrate | Efficiency/Yield |
| Lysine-containing copolymers | >99% conversion |
| Peptides (Lysine residues) | High |
Experimental Protocols
Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine [3]
This protocol is adapted for a generic primary amine.
-
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.
-
Protocol 2: Guanidinylation of Anilines using HATU [3]
-
Materials:
-
Aniline derivative (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the aniline derivative and TEA in anhydrous DMF.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by GC-FID or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.
-
Protocol 3: Guanidinylation of Peptides (Lysine to Homoarginine Conversion) [3]
This protocol is for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.
-
Materials:
-
Dried peptide sample
-
Guanidinylation buffer (e.g., 0.5 M O-methylisourea, pH 10.5-11)
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid (for quenching)
-
C18 ZipTip or equivalent
-
-
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.
-
Stop the reaction by acidification (e.g., with formic acid).
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.
-
Visualizations
References
Troubleshooting Incomplete Guanidinylation Reactions: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete guanidinylation reactions. Guanidinylation, the process of adding a guanidinium group to a molecule, is a critical transformation in medicinal chemistry, often enhancing a compound's biological activity.[1] However, the reaction can be prone to incompleteness due to various factors. This support center offers solutions to common problems in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My guanidinylation reaction is showing low or no yield. What are the primary factors I should investigate?
A1: Low yields in guanidinylation reactions can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.[2]
-
Reagent Quality and Stoichiometry:
-
Guanidinylating Agent: Ensure the purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, di-Boc-thiourea). Degradation of the reagent is a common cause of low yields.[2]
-
Amine Substrate: The purity and dryness of your amine are crucial. Impurities or water can lead to undesirable side reactions.[2]
-
Protecting Groups: If you are using Boc-protected reagents, ensure the Boc-anhydride ((Boc)₂O) is fresh, as it can degrade with exposure to moisture.[2]
-
Solvents and Bases: Always use anhydrous solvents and high-quality bases appropriate for the reaction. Moisture can hydrolyze reactive intermediates.[2]
-
-
Reaction Conditions:
-
Temperature: Some reactions may be sluggish at room temperature and require gentle heating. Conversely, excessive heat can lead to the decomposition of reagents or products.[2]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time will result in incomplete conversion, while prolonged times may increase byproduct formation.[2][3][4]
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is critical. Tetrahydrofuran (THF) is a commonly used and effective solvent for many guanidinylation reactions.[2]
-
Q2: I am observing the formation of unexpected side products. What are the common side reactions in guanidinylation and how can I minimize them?
A2: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Over-protection: To prevent the formation of di-Boc or other over-protected guanidines, carefully control the stoichiometry of your protecting reagent. A slight excess (1.0-1.2 equivalents) is often sufficient. Slow addition of the reagent and close monitoring of the reaction can favor mono-protection.[2]
-
Reaction with Other Nucleophiles: Guanidinylating agents can react with other nucleophilic groups present in the substrate, such as hydroxyl (–OH) or sulfhydryl (–SH) groups, particularly in peptide synthesis.[5][6] The choice of protecting groups for these functionalities is critical to avoid unwanted reactions.
-
Guanidinylation of N-terminal Amino Groups: In peptide chemistry, the N-terminal amino group can react with aminium salts, leading to a guanidino side product that terminates peptide chain elongation.[5]
-
Uronium Derivative Formation: When using guanidinium salts like HATU or HBTU as coupling reagents in peptide synthesis, a uronium derivative can be installed on certain amino acid scaffolds as a side product.[5][7][8]
Q3: How do I choose the most appropriate guanidinylating reagent for my specific amine substrate?
A3: The choice of reagent is highly dependent on the properties of your amine (e.g., primary, secondary, hindered, electron-rich, or electron-poor).
-
For Unhindered Primary Amines: Reagents like N,N'-Di-Boc-N''-triflylguanidine generally provide high yields (>90%).[1]
-
For Weakly Nucleophilic Amines: A powerful guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine is capable of reacting with even weakly nucleophilic amines.[3]
-
Using Thiourea Derivatives: N,N'-Di-Boc-thiourea requires an activating agent (e.g., HgCl₂, cyanuric chloride) to form a reactive carbodiimide intermediate.[3] Using cyanuric chloride (TCT) is an environmentally friendlier alternative to heavy-metal activators.[9]
Data Presentation: Comparative Efficiency of Guanidinylation Reagents
The selection of a guanidinylating reagent significantly impacts reaction outcomes. The following tables provide a comparative overview of commonly used reagents and their performance under various conditions.
Table 1: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine
| Primary Amine | Product | Yield (%) |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |
| Secondary amines | N,N'-di-Boc-protected guanidine | High |
Data sourced from BenchChem Application Notes.[1]
Table 2: General Comparison of Guanidinylation Reagents
| Guanidinylating Reagent | Activating Agent | Amine Substrate | Solvent | Typical Yield (%) |
| N,N'-Di-Boc-N''-triflylguanidine | None required | Primary and secondary amines | Dichloromethane (DCM) | 85-98% |
| 1-[N,N'-(di-Boc)amidino]pyrazole | None required | Primary amines | Tetrahydrofuran (THF) | 70-90% |
| N,N'-Di-Boc-thiourea | Cyanuric Chloride (TCT) | Primary amines | Tetrahydrofuran (THF) | 75-95% |
| O-Methylisourea | pH adjustment | Lysine residues in peptides | Aqueous buffer | Quantitative |
Data compiled from various sources.[4][10][11]
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous dichloromethane.[4]
-
Addition of Amine: To the stirred solution at room temperature, add the primary amine in one portion via syringe.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[10]
Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea with TCT Activation
-
Activation: In a flask, prepare a solution of N,N'-di-Boc-thiourea in anhydrous THF. Add cyanuric chloride (TCT) to activate the thiourea.[3]
-
Amine Addition: To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]
-
Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.[3][4]
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[3][4]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Yield Guanidinylation
Caption: A step-by-step workflow for troubleshooting low yields.
General Mechanism of Guanidinylation with a Protected Reagent
Caption: Nucleophilic attack of an amine on the guanidinylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates | Semantic Scholar [semanticscholar.org]
- 9. Guanidine synthesis by guanylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Removal of byproducts from 1,3-Di-Boc-2-methylisothiourea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Di-Boc-2-methylisothiourea in guanidinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts encountered during guanidinylation reactions with this compound are:
-
Methyl Mercaptan (Methanethiol): This is the primary and most noticeable byproduct, formed as the leaving group from the isothiourea reagent. It is a volatile and odorous gas.[1]
-
Unreacted Starting Materials: Residual this compound and the starting amine may remain if the reaction does not go to completion.
-
Over-guanidinylated Products: If the substrate contains multiple amine groups or if stoichiometry is not carefully controlled, di- or even tri-guanidinylated species can form.[2]
-
Byproducts from Boc Anhydride: If N,N'-Di-Boc-guanidine is synthesized in situ or if related reagents are used, residual Boc anhydride can be a byproduct.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproduct formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of this compound to ensure complete conversion of the starting amine, but avoid a large excess to minimize leftover reagent.[2] For substrates prone to over-guanidinylation, carefully controlling the stoichiometry is crucial.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[2][3]
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as moisture can lead to unwanted side reactions.
Q3: What are the recommended methods for purifying the desired N,N'-Di-Boc-guanidine product?
A3: The most common and effective purification methods are:
-
Aqueous Work-up: This is typically the first step to remove water-soluble impurities. It often involves washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic components, followed by a brine wash to reduce the water content in the organic phase.[2][3][4]
-
Extraction: After the aqueous work-up, the product is extracted into an organic solvent such as ethyl acetate or dichloromethane.[2][4]
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and other non-volatile byproducts.[2][3][4][5]
Troubleshooting Guides
Issue 1: Foul odor (likely methyl mercaptan) during and after the reaction.
Cause: Formation of methyl mercaptan as a byproduct.[1]
Solution:
-
Ventilation: Always perform the reaction in a well-ventilated fume hood.
-
Quenching: Quench the reaction with a suitable reagent to neutralize the methyl mercaptan. While specific quenching protocols for methyl mercaptan in this reaction are not extensively detailed in the provided results, general methods for mercaptan removal include oxidation or extraction with a basic solution. A wash with a dilute sodium hypochlorite (bleach) solution can be effective but should be used with caution to avoid over-oxidation of the desired product.
-
Work-up: During the aqueous work-up, washing with a saturated sodium bicarbonate solution can help to remove acidic impurities and potentially trap some of the methyl mercaptan as its sodium salt.[3][6]
Issue 2: Presence of unreacted starting materials in the crude product.
Cause:
-
Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.
-
Sterically hindered or weakly nucleophilic amine substrate.
Solution:
-
Optimize Reaction Conditions:
-
Purification:
Issue 3: Formation of multiple products detected by TLC or LC-MS.
Cause:
-
Over-guanidinylation: The substrate may have multiple reactive sites.
-
Side Reactions: The substrate may contain other nucleophilic groups (e.g., hydroxyl groups) that can react with the guanidinylating agent.[2]
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
Solution:
-
Stoichiometric Control: Carefully control the amount of this compound used.[2]
-
Protecting Groups: If the substrate has other reactive functional groups, consider protecting them before the guanidinylation reaction.
-
Purification: Flash column chromatography is essential to isolate the desired product from a mixture of products.[2][3][4][5]
Data Presentation
Table 1: TLC Conditions for Monitoring Guanidinylation Reactions
| Product Type | Eluent System | Typical Product Rf | Reference |
| N,N'-Di-Boc-guanidine | Ethyl acetate / Hexane (1:3) | ~0.55 | [4][5] |
| Di-Boc agmatine | Ethyl acetate / Methanol / Triethylamine (5:3:2) | ~0.39 | [6] |
| N-Boc-protected guanidine | Ethyl acetate / Hexanes (1:3) | ~0.3 |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation and Work-up
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Addition of Guanidinylating Reagent: Add this compound (1.05-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath.
-
Aqueous Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3][4]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto silica gel for dry loading.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Elution: Elute the column with an appropriate solvent system, often a gradient of ethyl acetate in hexane.[4][5]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-Di-Boc-guanidine.
Visualizations
Caption: General experimental workflow for a guanidinylation reaction.
Caption: Troubleshooting logic for multiple byproducts.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of di-Boc-protected guanidines during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of di-Boc-protected guanidines during synthetic workups. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this common protecting group strategy.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the workup of reactions involving di-Boc-protected guanidines.
Issue 1: Partial or Complete Loss of a Boc Group During Aqueous Workup
-
Symptom: TLC or LC-MS analysis of the crude product after aqueous extraction shows the presence of mono-Boc-guanidine or the fully deprotected guanidine.
-
Potential Cause: The aqueous wash solution is too acidic. Even mildly acidic conditions can lead to the cleavage of the Boc group, which is known for its acid lability.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Boc deprotection during workup.
Issue 2: Formation of a +56 Da Adduct in Mass Spectrometry
-
Symptom: LC-MS analysis reveals a significant peak with a mass corresponding to the desired product plus 56 Da.
-
Potential Cause: This mass increase is characteristic of tert-butylation, a common side reaction during Boc deprotection where the liberated tert-butyl cation alkylates a nucleophilic site on the molecule.[2]
-
Solution:
-
Use Scavengers: Incorporate a scavenger, such as triisopropylsilane (TIS) or thioanisole, into the deprotection reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation faster than the substrate, thus preventing unwanted alkylation.[2]
-
Optimize Deprotection Conditions: If the side reaction is observed during a planned deprotection, consider using milder acidic conditions or a different acid altogether.
-
Issue 3: Low Recovery of Di-Boc-Guanidine After Silica Gel Chromatography
-
Symptom: Significant loss of product during purification on a silica gel column.
-
Potential Cause: The slightly acidic nature of standard silica gel can cause partial deprotection of the acid-labile Boc groups.
-
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a neutral or basic additive, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for chromatography.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound is in contact with the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: How stable are di-Boc-protected guanidines to basic conditions?
A1: Di-Boc-protected guanidines are generally highly stable under basic conditions. They are resistant to amine bases like piperidine and triethylamine, as well as alkali hydroxides at moderate temperatures.[1] This stability is a key feature of the Boc protecting group and allows for its use in orthogonal protection strategies with base-labile groups like Fmoc.[1][3]
Q2: Under what acidic conditions are di-Boc-protected guanidines labile?
A2: The Boc group is cleaved under acidic conditions. The rate of cleavage depends on the strength of the acid and the reaction conditions.[1] Strong acids like trifluoroacetic acid (TFA) will rapidly deprotect the guanidine, while milder acids will react more slowly. Even exposure to mildly acidic aqueous solutions during workup can lead to partial or complete deprotection.
Q3: What are the most common side reactions during the acidic deprotection of di-Boc-guanidines?
A3: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is formed upon cleavage of the Boc group.[1][2] Another potential side reaction, particularly in the context of arginine-containing peptides, is δ-lactam formation.[2]
Caption: Mechanism of acid-catalyzed Boc deprotection and the tert-butylation side reaction.
Q4: Can I perform an aqueous workup after a reaction with a di-Boc-protected guanidine?
A4: Yes, but with caution. It is crucial to ensure the aqueous phase is not acidic. It is best practice to use a saturated solution of sodium bicarbonate (NaHCO₃) or a neutral brine solution for extractions to prevent premature deprotection.[4]
Data Presentation
Table 1: Stability of Di-Boc-Protected Guanidines Under Various Conditions
| Condition | Stability | Notes |
| Basic Conditions | High | Stable to common amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] |
| Nucleophiles | High | Resistant to attack by most common nucleophiles.[1] |
| Catalytic Hydrogenation | High | Stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), allowing for the orthogonal deprotection of groups like the benzyloxycarbonyl (Cbz) group.[1] |
| Acidic Conditions | Labile | Cleaved under acidic conditions. The rate of cleavage is dependent on the acid strength and reaction conditions.[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Reactions Involving Di-Boc-Guanidines
-
Quenching: Upon reaction completion, cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If the reaction was performed under basic conditions, a wash with neutral brine may be sufficient.
-
Extraction: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Acid-Catalyzed Deprotection of Di-Boc-Guanidines with Scavengers
-
Dissolution: Dissolve the di-Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v).
-
Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA. The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
References
Technical Support Center: Boc-Deprotection of Guanidines
This technical support center provides troubleshooting guidance and frequently asked questions for the Boc-deprotection of guanidines, a critical step in peptide synthesis and medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc-deprotection of guanidine groups.
Issue 1: Incomplete or Slow Deprotection
-
Likely Cause: Insufficient acid strength, low reaction temperature, or steric hindrance around the Boc-protected guanidine group can lead to incomplete or sluggish reactions.[1]
-
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in the reaction mixture. For example, you can move from a 50% TFA solution in Dichloromethane (DCM) to a 95% TFA solution.[1]
-
Elevate Reaction Temperature: While gentle warming can increase the reaction rate, be aware that it may also promote side reactions. The use of scavengers is highly recommended when heating.[1]
-
Alternative Acid Systems: For particularly resistant Boc groups, consider using 4M HCl in 1,4-dioxane or a potent Lewis acid system like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine.[1][2]
-
Issue 2: Observation of a Product with a Mass Increase of +56 Da
-
Likely Cause: This mass increase is a characteristic sign of tert-butylation, a common side reaction where the reactive tert-butyl cation, generated during Boc cleavage, alkylates a nucleophilic site on your molecule.[1]
-
Solutions:
Issue 3: Formation of Side Products Despite Using Scavengers
-
Likely Cause: The protecting group strategy for other amino acid residues, particularly arginine, can influence the formation of side products during the final cleavage step. For instance, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group on arginine is more prone to inducing tryptophan alkylation compared to the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[1]
-
Solutions:
-
Review Orthogonal Protecting Group Strategy: Ensure that the protecting groups used in your synthesis are compatible. For arginine residues in sequences containing tryptophan, using Fmoc-Arg(Pbf)-OH is generally preferred over Fmoc-Arg(Pmc)-OH.[1]
-
Protect Tryptophan's Indole Nitrogen: Utilizing Fmoc-Trp(Boc)-OH during synthesis protects the indole nitrogen and significantly reduces the risk of alkylation during the final TFA cleavage.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc-deprotection of guanidines?
The main cause is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like TFA.[1][2] This electrophilic carbocation can then alkylate various nucleophilic sites on the substrate or other sensitive amino acid residues.[1][4]
Q2: Which functional groups are most susceptible to tert-butylation?
Nucleophilic functional groups are particularly vulnerable. In the context of peptide synthesis, these include:
-
Guanidine groups (Arginine)[1]
-
Indole ring (Tryptophan)[1]
-
Thioether (Methionine)[1]
-
Thiol (Cysteine)[1]
-
Phenolic ring (Tyrosine)[1]
Q3: What is δ-lactam formation and when does it occur?
δ-Lactam formation is an intramolecular cyclization side reaction specific to arginine residues. The activated carboxylic acid of an N-terminally protected arginine can react with its own side-chain guanidine group. This is a significant concern during the coupling step in peptide synthesis but can also occur under certain deprotection conditions. The use of a di-Boc protected guanidino group has been shown to increase the likelihood of δ-lactam formation.[1]
Q4: How do scavengers prevent side reactions?
Scavengers are nucleophilic compounds added to the deprotection mixture. They act by trapping the electrophilic tert-butyl cations as they are formed, thus preventing them from reacting with the desired product or other sensitive functional groups.[1][3]
Data Presentation
Table 1: Common Scavengers for Boc-Deprotection
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5 | A highly effective carbocation scavenger, reducing it to isobutane.[3] |
| Water | 2.5 - 5 | Acts as a proton source and can quench the tert-butyl cation.[3] |
| Thioanisole | 2.5 - 5 | Useful for protecting tryptophan and methionine residues.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5 | A good scavenger, particularly for protecting tryptophan residues.[3] |
| Phenol | 2.5 - 5 | An effective scavenger for preventing alkylation of sensitive residues.[3] |
Table 2: Comparison of Mild Boc-Deprotection Conditions
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |
| 20-50% TFA | DCM | 0°C to RT | 1 - 4 hours | Standard condition, may not be suitable for highly acid-sensitive substrates.[1][3][5] |
| 4M HCl | 1,4-Dioxane | RT | 30 min - several hours | Commonly used in solution-phase synthesis.[2] |
| TMSOTf, 2,6-lutidine | DCM | 0°C | Varies | A milder Lewis acid condition suitable for acid-sensitive substrates.[1] |
| Oxalyl chloride, Methanol | Methanol | RT | 1 - 4 hours | A mild method for a diverse set of substrates.[6] |
| Formic Acid | Neat | Heating | Varies | An alternative for substrates sensitive to strong acids.[2][7] |
| Hexafluoroisopropanol (HFIP) | Neat | Heating | Varies | A non-acidic, thermal deprotection method.[2][7] |
Experimental Protocols
Protocol 1: Standard Boc-Guanidine Deprotection with TFA and Scavengers
This protocol outlines a general method for the cleavage of a Boc group from a guanidine moiety in solution.[1]
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add the appropriate scavenger. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate with toluene or DCM (3 times) to remove residual TFA.[1]
-
The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.
-
For neutralization, dissolve the crude salt in an appropriate solvent and wash with a mild base like saturated aqueous sodium bicarbonate.[1]
-
Protocol 2: Mild Boc-Guanidine Deprotection using TMSOTf
This method is suitable for substrates that are sensitive to strong acids like TFA.[1]
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0°C.
-
TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.[1]
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Quench the reaction by adding methanol.
-
Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.[1]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Visualizations
Caption: Decision workflow for selecting a Boc-deprotection protocol.
Caption: Pathway of side reaction during Boc-deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Scavengers for Boc-Deprotection of Arginine Side Chains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of scavengers during the Boc-deprotection of arginine side chains in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers essential during the Boc-deprotection of arginine-containing peptides?
A1: During the acidic cleavage of the Boc (tert-butyloxycarbonyl) protecting group with reagents like trifluoroacetic acid (TFA), highly reactive electrophilic species, primarily the tert-butyl cation (t-Bu+), are generated.[1][2][3] These cations can attack nucleophilic residues within the peptide chain, leading to undesirable and often irreversible side reactions.[1][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thereby preventing modification of the peptide.[1][2]
Q2: Which amino acid residues are most susceptible to modification by carbocations generated during Boc-deprotection?
A2: The following amino acid residues are particularly vulnerable to alkylation by the tert-butyl cation:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, and is also susceptible to oxidation.[1][2][5]
-
Cysteine (Cys): The free thiol group is nucleophilic and can be S-tert-butylated.[1][2][3]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[1][2][3]
While the guanidinium group of arginine is protonated and less nucleophilic, the protecting groups used for the arginine side chain (e.g., Pbf, Pmc, Mtr) can also generate reactive cations upon cleavage that can alkylate other sensitive residues.[1]
Q3: What is a standard, all-purpose scavenger cocktail for Boc-deprotection?
A3: For many routine peptide deprotections, a widely used and effective cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[1] TIS is an excellent scavenger for carbocations, and water aids in the hydrolysis of the Boc group.[1]
Q4: My peptide contains Tryptophan. What is the recommended scavenger?
A4: For peptides containing Tryptophan, the addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail is highly recommended to prevent alkylation of the indole ring.[1] A common cocktail for such cases is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .[1] The use of Fmoc-Trp(Boc)-OH during peptide synthesis also significantly suppresses this side reaction.[1]
Q5: How can I prevent the oxidation of Methionine during the cleavage step?
A5: To minimize the oxidation of Methionine to its sulfoxide, it is advisable to use degassed solvents and perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of thioanisole to the cleavage cocktail is also effective in suppressing methionine oxidation.[1][6]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows a mass increase of +56 Da on my target peptide.
-
Likely Cause: This mass shift is characteristic of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to a nucleophilic residue in your peptide.[2] This typically occurs with sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine.[2][3]
-
Solution:
-
Inadequate Scavenging: The concentration or type of scavenger used was insufficient to trap all the generated tert-butyl cations.
-
Recommended Action: Re-evaluate your scavenger cocktail. For peptides with sensitive residues, ensure the presence of appropriate scavengers. For instance, add EDT for Trp-containing peptides or use a more robust scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). Always use a sufficient volume of the cleavage cocktail.[1]
-
Issue 2: The deprotection of the Arginine side-chain protecting group (e.g., Pbf, Pmc) is incomplete.
-
Likely Cause: Arginine side-chain protecting groups like Pbf and Pmc can be slow to cleave, particularly in peptides containing multiple arginine residues.[1][7] Insufficient cleavage time or acid strength can lead to incomplete deprotection.
-
Solution:
-
Extend Reaction Time: Increase the duration of the cleavage reaction. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours may be necessary.[8][9]
-
Monitor the Reaction: If possible, monitor the progress of the deprotection by HPLC to determine the optimal cleavage time.[8]
-
Increase Acid Strength: For particularly difficult deprotections, stronger acid conditions may be required, although this should be approached with caution to avoid other side reactions.
-
Issue 3: I am observing δ-lactam formation with my Arginine residue.
-
Likely Cause: δ-Lactam formation is an intramolecular cyclization that can occur with arginine, especially when using Boc-Arg(Boc)₂-OH.[10][11] This side reaction happens when the activated carboxylic acid of the arginine residue reacts with one of its own side-chain nitrogens.[10]
-
Solution:
-
Minimize Activation Time: During the coupling step in peptide synthesis, minimize the pre-activation time of the Boc-Arg(Boc)₂-OH.[10][11]
-
Choice of Protecting Group: Be aware that the di-Boc protection strategy for the arginine side chain can be more prone to δ-lactam formation compared to other protecting groups like Tosyl (Tos).[10]
-
Data Presentation: Common Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for obtaining a high-purity peptide. The table below summarizes common scavenger cocktails and their applications.
| Scavenger Cocktail Composition (v/v/v) | Target Application | Key Functions of Scavengers |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. | TIS (Triisopropylsilane): Efficiently scavenges tert-butyl cations.[1] H₂O: Assists in the hydrolysis of the Boc group.[1] |
| TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Peptides containing Tryptophan. | EDT (1,2-ethanedithiol): Highly effective in preventing the alkylation of the tryptophan indole ring.[1] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Peptides containing Methionine and/or Tryptophan. | Thioanisole: Suppresses the oxidation of methionine and scavenges other reactive species.[1] |
| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides with multiple sensitive residues. | A robust mixture providing multiple scavengers to address various potential side reactions. |
| TFA / TIS / H₂O / Dithiothreitol (DTT) (90:5:2.5:2.5) | Peptides containing Cysteine. | DTT: A reducing agent that helps prevent disulfide bond formation and scavenges cations. |
Experimental Protocols
General Protocol for Boc-Deprotection and Cleavage
This protocol outlines a general procedure for the TFA-mediated cleavage and deprotection of a peptide from the solid-phase resin.
-
Resin Preparation: After the final synthesis cycle, ensure the N-terminal Boc group is removed. Wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[10]
-
Scavenger Cocktail Preparation: Prepare the appropriate scavenger cocktail based on the amino acid composition of your peptide (refer to the table above). For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per gram of resin).
-
Gently agitate the mixture at room temperature. The typical reaction time is 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer duration may be required.[8]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the TFA solution containing the cleaved peptide.
-
Collect the filtrate in a cold centrifuge tube containing approximately 10 times the volume of cold diethyl ether. A white precipitate of the peptide should form.[8][11]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.[8]
-
-
Washing and Drying:
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze its purity by RP-HPLC and confirm its identity by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Boc-Deprotection
Caption: Workflow for Boc-deprotection of arginine side chains.
Troubleshooting Logic for Boc-Deprotection Side Reactions
Caption: Decision tree for troubleshooting side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Guanidinylation of Sterically Hindered Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the guanidinylation of sterically hindered primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why is my guanidinylation reaction failing or giving low yields with a sterically hindered amine?
A1: Low yields are the most common issue when working with sterically hindered amines. The primary reasons include:
-
Steric Hindrance: The bulky groups near the amine's nitrogen atom physically block the approach of the guanidinylating agent, dramatically slowing down the reaction rate.[1][2]
-
Reduced Nucleophilicity: The electron-donating or withdrawing nature of the bulky substituents can decrease the nucleophilicity of the amine, making it a less effective reactant.[2]
-
Reagent Reactivity: The chosen guanidinylating agent may not be reactive enough to overcome the high activation energy required for the reaction with a hindered substrate.[1][3]
-
Degraded Reagents: Guanidinylating agents, especially highly reactive ones like N,N'-Di-Boc-N''-triflylguanidine, can degrade if exposed to moisture or stored improperly.[4] Always verify the purity and quality of your reagents.[4]
-
Suboptimal Conditions: Reaction parameters such as solvent, temperature, and reaction time are critical and often need to be more forcing (e.g., higher temperature) for challenging substrates.[4]
Q2: Which guanidinylating agent is best for a sterically hindered secondary amine?
A2: For sterically hindered amines, highly reactive reagents are necessary. N,N'-Di-Boc-N''-triflylguanidine is widely regarded as one of the most effective and general reagents for this purpose due to its high reactivity.[3][5] It can successfully guanidinylate weakly nucleophilic and sterically demanding amines where other reagents fail.[3] Alternatives include activating di-Boc-thiourea with an agent like cyanuric chloride (TCT), which avoids the use of toxic heavy metals like mercury chloride.[3][6][7]
Q3: Can standard peptide coupling reagents like HATU or HBTU be used for guanidinylation?
A3: Yes, but this is often an unintended side reaction in peptide synthesis.[8][9] Uronium/aminium-based reagents like HATU and HBTU can guanidinylate the N-terminal amine. This reactivity can be exploited for synthesis.[8][9] HATU, in particular, has been repurposed for the guanylation of aliphatic amines and anilines, including sterically and electronically challenging substrates.[8][9] However, phosphonium-based reagents (e.g., PyBOP) do not cause this side reaction.
Q4: How can I minimize side reactions?
A4: Common side reactions include the formation of over-protected products or reactions with other nucleophilic groups on your substrate.[4]
-
Control Stoichiometry: Carefully control the amount of your guanidinylating agent. A slight excess (e.g., 1.05 equivalents) is often sufficient.[10]
-
Slow Addition: Adding the reagent slowly can help prevent over-reaction.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS and stop it as soon as the starting amine is consumed.[4]
-
Protecting Groups: If your substrate has other nucleophiles (e.g., hydroxyl groups), they may require protection before the guanidinylation step.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during the guanidinylation of hindered amines.
Problem: Low to No Product Formation
Problem: Complex Product Mixture or Side Products
Data Presentation: Reagent Performance
The selection of the right guanidinylating agent is critical. The following tables summarize the performance of common reagents with challenging substrates.
Table 1: Comparison of Guanidinylating Agents for Hindered Amines
| Guanidinylating Reagent | Amine Substrate Type | Reactivity | Common Conditions | Notes |
| N,N'-Di-Boc-N''-triflylguanidine | Primary & Secondary (including hindered) | Very High | DCM or THF, rt, 1-4h[10] | The gold standard for difficult substrates; can be sensitive to moisture.[3][5] |
| Di-Boc-thiourea + TCT | Primary & Secondary | High | THF, 0°C to rt, 1-3h[4] | A cost-effective and environmentally friendlier alternative to using heavy metal activators.[3][7] |
| HATU | Aliphatic amines, anilines | Moderate-High | DMF or ACN, Base (TEA or KOtBu) | Originally for peptide coupling; guanidinylation can be a planned reaction or an unwanted side product.[8][9] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary & some Secondary | Moderate | THF or DMF, rt | A widely used, stable reagent, but may be less effective for highly hindered amines.[3] |
Table 2: Reported Yields for Guanidinylation of Challenging Amines
| Reagent | Amine Substrate | Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | DCM, rt, 30 min | Quantitative | [5] |
| N,N'-Di-Boc-N''-triflylguanidine | Piperazine | Not Specified | High Yield | [10] |
| Di-Boc-thiourea + TCT | Cyclic secondary amines | THF, NMM, DMAP (cat.) | High | [3] |
| HATU | Sterically hindered aniline | DMF, KOtBu | 63% | [8] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Diisopropylamine | DMF | 21% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.[5][10]
Materials:
-
Amine substrate (1.0 eq)
-
N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)[10]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine substrate in the anhydrous solvent in a round-bottom flask.[10]
-
Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.[10]
-
Add N,N'-Di-Boc-N''-triflylguanidine in one portion to the stirred solution.[10][12]
-
Stir the reaction mixture at room temperature for 1-4 hours. For highly hindered amines, gentle heating (e.g., to 40 °C) or extended reaction times may be necessary.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[10]
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4][12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N,N'-di-Boc-protected guanidine.[4][12]
Protocol 2: Guanidinylation using Di-Boc-thiourea and TCT
This protocol provides an inexpensive and less toxic alternative to methods employing heavy metals.[6][7]
Materials:
-
Di-Boc-thiourea (1.0 eq)
-
Cyanuric chloride (TCT) (0.33 eq)
-
Amine substrate (1.2 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve di-Boc-thiourea in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]
-
Activation: Add TCT to the solution and stir the mixture at 0 °C for 30 minutes.[4]
-
Guanidinylation: To the activated mixture, add the amine substrate, NMM, and the catalytic amount of DMAP.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.[4]
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Guanidinylating Agents: 1,3-Di-Boc-2-methylisothiourea vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. The guanidinium moiety, with its distinct basicity and hydrogen-bonding capabilities, is a crucial pharmacophore in a wide range of natural products and pharmaceuticals. The choice of guanidinylating agent profoundly influences reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of 1,3-Di-Boc-2-methylisothiourea with other common guanidinylating agents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific synthetic challenges.
The introduction of a guanidine functional group into a molecule, a process known as guanidinylation, is a common objective in medicinal chemistry.[1] The unique properties of the guanidinium group, which is protonated under physiological conditions, allow it to participate in vital biological interactions such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, its incorporation can significantly improve the binding affinity and biological activity of drug candidates.[1]
This guide focuses on the performance of this compound in comparison to other widely used guanidinylating agents, including N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine. The selection of an appropriate agent is often a balance between reactivity, stability, and cost.[2]
Performance Comparison of Guanidinylating Agents
The efficiency of a guanidinylation reaction is highly dependent on the chosen reagent, the nature of the amine substrate, and the reaction conditions. The following table summarizes the performance of several common agents based on available experimental data.
| Guanidinylating Agent | Substrate (Amine) | Reaction Time | Yield (%) | Key Advantages & Disadvantages | Reference(s) |
| This compound | Primary and Secondary Amines | Varies (often requires activation) | Good to Excellent | Advantages: Cost-effective, high efficiency in specific applications. Disadvantages: Often requires activation with potentially harsh or toxic reagents (e.g., HgCl₂), though metal-free alternatives exist (e.g., TCT, NIS).[3][4][5][6] | [3][4][5][6] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | Advantages: Widely used, commercially available, stable, and provides good yields under mild conditions. Disadvantages: Can have slower reaction times compared to more reactive agents.[2][3] | [2][3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | As above. | [2] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Unhindered, primary amines | Varies | >90% | Advantages: Highly reactive, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines. Disadvantages: Higher cost, may be less stable.[1][3][7] | [1][3][7] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Not specified | 95% | As above. | [1] |
| HATU (as a guanidinylating agent) | Anilines | 16 h | Varies | Advantages: Readily available. Disadvantages: Guanidinylation can be a side reaction, potentially leading to complex mixtures.[3][8] | [3][8] |
Experimental Protocols
Detailed methodologies for key guanidinylation reactions are provided below to facilitate experimental design and execution.
Protocol 1: Guanidinylation of a Primary Amine using this compound with TCT Activation
This protocol describes a metal-free activation of 1,3-Di-Boc-thiourea (a precursor to this compound) for the guanidinylation of amines.[6]
Materials:
-
Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottomed flask, dissolve Di-Boc-thiourea in anhydrous THF.
-
Add cyanuric chloride (TCT) to the solution to activate the thiourea.
-
To this mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard work-up procedure, which may involve filtration, extraction, and washing.
-
Purify the crude product via column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]
Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol outlines a general procedure for the guanidinylation of a primary amine using a pyrazole-based reagent.[9]
Materials:
-
Primary amine (e.g., 4-bromophenethylamine)
-
1-[N,N'-(di-Boc)amidino]pyrazole
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a suitable flask, dissolve the primary amine and 1-[N,N'-(di-Boc)amidino]pyrazole in anhydrous THF.
-
Stir the resulting solution at room temperature for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Perform a standard aqueous work-up.
-
Purify the product by column chromatography to isolate the desired N,N'-di-Boc-protected guanidine.[9]
Protocol 3: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol details the use of a highly reactive triflylguanidine reagent.[7]
Materials:
-
Primary amine
-
N,N'-di-Boc-N''-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N,N'-di-Boc-N''-triflylguanidine and DIPEA in DCM.
-
Add the primary amine to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
After completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in guanidinylation.
Caption: Proposed mechanism for the guanidinylation of an amine.
Caption: General experimental workflow for a guanidinylation reaction.
Conclusion
The selection of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. This compound and its precursor, di-Boc-thiourea, represent a cost-effective and efficient option, particularly when activated with reagents like TCT to avoid heavy metals.[6] However, for broader substrate scope, including sterically hindered or weakly nucleophilic amines, the more reactive N,N'-Di-Boc-N''-triflylguanidine may be the preferred choice, despite its higher cost.[3] N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers a reliable and versatile alternative with good yields under mild conditions.[2] Understanding the reactivity profiles, potential side reactions, and optimal reaction conditions for each class of reagent, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine versus 1,3-Di-Boc-2-methylisothiourea
A Comparative Guide to Guanylation Reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine vs. 1,3-Di-Boc-2-methylisothiourea
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of the guanidinium functional group is a critical step in synthesizing a wide array of biologically active molecules. The guanidinium moiety, due to its basicity and hydrogen-bonding capabilities, is a key pharmacophore in numerous natural products and pharmaceuticals.[1][2][3] This guide provides an objective comparison of two common Boc-protected guanylating agents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and this compound, supported by experimental data and detailed protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both reagents is presented below. This data is essential for handling, storage, and reaction setup.
| Property | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | This compound |
| Synonym(s) | N,N′-Bis-Boc-1-guanylpyrazole | N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea |
| CAS Number | 152120-54-2[4][5] | 107819-90-9[6][7] |
| Molecular Formula | C₁₄H₂₂N₄O₄[4][5] | C₁₂H₂₂N₂O₄S[6][7][8] |
| Molecular Weight | 310.35 g/mol [4][5] | 290.38 g/mol [8] |
| Melting Point | 86-90 °C[5][9] | Not specified |
| Appearance | White to off-white solid | Powder or liquid[7] |
| Purity | Typically ≥98%[5] | Typically ≥97%[6][7] |
Reactivity and Guanylation Mechanism
The primary function of both reagents is to transfer a di-Boc-protected guanidinyl group to a primary or secondary amine. The Boc (tert-butoxycarbonyl) groups are crucial as they reduce the high basicity of the guanidine moiety, preventing unwanted side reactions and allowing for straightforward deprotection under acidic conditions.[10][11]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent benefits from having pyrazole as a good leaving group. The reaction proceeds via a direct nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. This mechanism allows the reaction to proceed under mild, often room temperature, conditions without the need for additional, harsh activators. The two electron-withdrawing Boc groups increase the electrophilicity of the central carbon, making it more reactive than its unprotected counterpart.
Caption: Guanylation using pyrazole-carboxamidine.
This compound: The guanylation reaction using this S-methylisothiourea derivative typically requires an activating agent to facilitate the removal of the methylthiol leaving group. Classically, heavy metal salts like mercury(II) chloride (HgCl₂) have been used.[12] However, due to the toxicity of heavy metals, alternative activators such as cyanuric chloride (TCT) or N-iodosuccinimide (NIS) have been developed.[12][13] The activation step generates a reactive carbodiimide intermediate, which is then readily attacked by the amine to form the desired protected guanidine.[12]
Caption: Activated guanylation with methylisothiourea.
Performance Comparison
The choice of reagent often depends on the specific amine substrate, desired reaction conditions, and tolerance for certain activators. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly reactive and efficient reagent for the guanylation of a wide range of amines under mild conditions.[11] While effective, the isothiourea counterpart's reliance on activators can be a drawback.
| Feature | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | This compound |
| Reaction Conditions | Mild; typically room temperature in solvents like THF. | Requires an activating agent (e.g., HgCl₂, TCT, NIS).[12][13] |
| Substrate Scope | Broad: effective for primary and secondary aliphatic amines, as well as less nucleophilic amines like anilines.[3] | Broad: effective for aromatic, aliphatic, and sterically hindered amines.[12] |
| Yields | Generally moderate to high (72% to >95%).[3] | Generally good, with yields often comparable to other methods.[12] |
| Byproducts | Pyrazole (water-soluble, easily removed). | Methyl mercaptan (volatile, odorous) and salts from the activator. |
| Advantages | - No toxic heavy metal activators required.[14]- Mild reaction conditions preserve sensitive functional groups.[15][16]- Stable, crystalline, and easy to handle.[2] | - Can be effective for highly hindered amines with the right activator.[12]- The reagent itself is commercially available.[2] |
| Disadvantages | May be less reactive toward extremely hindered or electron-deficient amines compared to highly activated reagents.[17] | - Often requires toxic (HgCl₂) or stoichiometric activators.[1][12]- Can generate odorous byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for guanylation using each reagent.
Protocol 1: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This procedure is adapted from a documented synthesis of a protected guanidine from 4-bromophenethylamine.
-
Reaction Setup: In a suitable flask, dissolve the amine (e.g., 4-bromophenethylamine, 1.00 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Stir the resulting solution at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 5 to 24 hours.[11]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by column chromatography on silica gel. A gradient elution (e.g., ethyl acetate in hexane) is typically used to separate the product from unreacted starting material and the pyrazole byproduct.
Protocol 2: Guanylation using this compound with TCT Activation
This protocol describes a metal-free activation method using cyanuric chloride (TCT), which is an inexpensive and environmentally safer alternative to mercury salts.[12]
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 mmol) and triethylamine (2.5 mmol) in a suitable solvent (e.g., dichloromethane), add this compound (1.0 mmol).
-
Activation: Add a solution of cyanuric chloride (TCT) (0.33 mmol) in the same solvent dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the N,N'-di-Boc-protected guanidine.[12]
Experimental Workflow Visualization
The general workflow for synthesizing a substituted guanidine involves the guanylation of an amine followed by purification. The specific choice of reagent dictates key steps within this process.
Caption: General workflow for Boc-guanidylation.
Conclusion
Both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and this compound are effective reagents for the synthesis of protected guanidines.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often the preferred choice due to its operational simplicity, mild reaction conditions, and avoidance of toxic metal activators.[14] It is particularly well-suited for syntheses involving sensitive substrates where harsh conditions must be avoided.[15]
-
This compound remains a viable and potent reagent, especially when modern, non-metallic activators like TCT are employed.[12][13] It provides an alternative route that can be effective for a wide range of amines, including those that may be challenging for other reagents.
The selection between these two should be guided by the specific requirements of the synthetic route, including the nature of the amine substrate, functional group tolerance, and environmental or safety considerations related to the use of activating agents.
References
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 [sigmaaldrich.com]
- 6. Synthonix, Inc > 107819-90-9 | this compound [synthonix.com]
- 7. This compound, CasNo.107819-90-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 8. This compound | C12H22N2O4S | CID 546603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Guanidine synthesis by guanylation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to Guanidinylation Reagents: Alternatives to 1,3-Di-Boc-2-methylisothiourea
For researchers, scientists, and drug development professionals, the synthesis of guanidines is a critical step in the creation of a wide array of biologically active molecules. The guanidinium group's ability to form strong, stable hydrogen bonds and salt bridges makes it a key pharmacophore. While 1,3-Di-Boc-2-methylisothiourea is a commonly used reagent for this transformation, a variety of alternatives exist, each with its own set of advantages and disadvantages. The choice of guanidinylating reagent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to facilitate the selection of the most appropriate tool for specific synthetic challenges.
Performance Overview of Common Guanidinylation Reagents
The efficiency of a guanidinylation reaction is highly dependent on the reagent, the substrate (amine), and the reaction conditions. Below is a summary of commonly employed reagents and their typical performance.
Table 1: General Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope, effective for sterically hindered amines.[1][2] | Higher cost, requires a deprotection step.[1] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent.[1][3] | Slower reaction times compared to triflylguanidines.[3] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles.[3] | Guanidinylation is often a side reaction, can be complex.[1] |
| Thioureas with Activators | N,N'-di-Boc-thiourea with Mukaiyama's reagent or Cyanuric Chloride | Avoids the use of toxic heavy metals (like mercury salts), cost-effective.[4][5] | Requires an additional activating agent. |
| Isoureas | O-Methylisourea | Cost-effective, high efficiency in specific applications (e.g., proteomics).[3] | Can require harsh conditions (high pH/temperature), potential for side products.[3] |
Quantitative Efficiency Comparison
The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.
Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine
This reagent is known for its high reactivity, especially with unhindered primary amines where reactions can be complete within minutes at room temperature.[2] Secondary and aromatic amines react more slowly but still provide good yields.[2]
| Amine Substrate | Reaction Time | Yield (%) | Reference |
| Benzylamine | < 5 min | >95% | [2] |
| 4-Fluoroaniline | 4 h | 82% | [3] |
| Morpholine | 2 h | 94% | [3] |
| N-Boc-1,4-diaminobutane | < 5 min | 92% | [3] |
Table 3: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This reagent offers a balance of stability and reactivity, providing good yields under mild conditions, though reaction times can be longer than with triflylguanidines.[1][3]
| Amine Substrate | Reaction Time | Yield (%) | Reference |
| Benzylamine | 2 h | >95% | [1] |
| Aniline | 24 h | >95% | [1] |
| 4-Bromophenethylamine | Not Specified | 72% | [3] |
Table 4: Guanidinylation Yields with Thioureas and Activating Agents
The combination of N,N'-di-Boc-thiourea with an activating agent like Mukaiyama's reagent or cyanuric chloride provides an efficient and often more environmentally friendly alternative to heavy metal-mediated activations.[4][5]
| Amine Substrate | Activating Agent | Yield (%) | Reference |
| Benzylamine | Mukaiyama's Reagent | 91% | [4] |
| Pyrrolidine | Mukaiyama's Reagent | 96% | [4] |
| Aniline | Mukaiyama's Reagent | 89% | [4] |
| Various Amines | Cyanuric Chloride | up to 95% | [5] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.
Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is adapted for a generic primary amine.[3]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Add N,N′-Di-Boc-N′′-triflylguanidine to the mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.
Protocol 2: Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is suitable for a range of primary and some secondary amines.[1]
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine in a suitable solvent (e.g., THF, DMF), add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N′-di-Boc-protected guanidine.
Protocol 3: Guanidinylation using N,N'-di-Boc-thiourea with Cyanuric Chloride (TCT)
This method provides an alternative to using heavy-metal activating reagents.[5]
Materials:
-
Amine (1.0 eq)
-
N,N'-di-Boc-thiourea (1.0 eq)
-
Cyanuric Chloride (TCT) (0.33 eq)
-
N-methylmorpholine (NMM) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of N,N'-di-Boc-thiourea and TCT in anhydrous THF, add NMM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine and a catalytic amount of DMAP.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.
Caption: General experimental workflow for guanidinylation reactions.
Caption: Simplified mechanism of nucleophilic substitution in guanidinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diprotected Triflylguanidines: A New Class of Guanidinylation Rea...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
A Researcher's Guide to Monitoring Guanidinylation Reactions: A Comparative Analysis of LC-MS and Alternative Methods
For researchers and professionals in drug development and chemical biology, the precise monitoring of guanidinylation reactions is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product purity. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparing Analytical Methods
The choice of analytical method for monitoring guanidinylation reactions depends on several factors, including the required sensitivity, selectivity, and the nature of the starting materials and products. Below is a summary of the key performance characteristics of LC-MS compared to alternative methods.
| Feature | LC-MS with Derivatization | Direct LC-MS | HPLC-UV | HPLC-Fluorescence |
| Selectivity | High to Very High | High | Moderate | High |
| Sensitivity | Very High (nM range)[1][2] | High | Low to Moderate (µM range) | High (fmol to pmol range)[3] |
| Quantitative Accuracy | High | High | Moderate | High |
| Throughput | Moderate | High | High | Moderate |
| Development Time | Moderate to High | Low to Moderate | Low | Moderate |
| Instrumentation Cost | High | High | Moderate | Moderate |
| Expertise Required | High | High | Low to Moderate | Moderate |
In-Depth Analysis: LC-MS Methods
LC-MS stands out for its high sensitivity and selectivity, making it a powerful tool for monitoring guanidinylation reactions, even at low concentrations.[1][2] It can be used for both direct analysis of the reaction mixture and for analysis following a derivatization step to enhance detection.
Direct LC-MS Analysis
Direct injection of the reaction mixture allows for the simultaneous monitoring of the consumption of the starting amine and the formation of the guanidinylated product. This approach is rapid and requires minimal sample preparation.
LC-MS with Pre-column Derivatization
For challenging analyses, such as the detection of low-level guanidino compounds or in complex matrices, pre-column derivatization can significantly improve sensitivity and chromatographic separation.[1][2][3] A common derivatizing agent is benzoin, which reacts with the guanidino group to form a highly fluorescent and readily ionizable derivative.[1][2][3]
Experimental Protocol: LC-MS Monitoring of a Guanidinylation Reaction
This protocol provides a general framework for monitoring a guanidinylation reaction using LC-MS.
1. Sample Preparation:
-
At various time points, aliquot a small volume (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 100 µL of 0.1% formic acid in water/acetonitrile). This prevents further reaction and prepares the sample for analysis.
2. LC-MS Parameters (General Example): [1]
-
Column: C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 Bonus-RP, 2.7 µM, 2.1 × 150 mm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Detector: Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive)[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MS Method: Selected Ion Monitoring (SIM) for the m/z of the starting material and the product, or full scan for qualitative analysis.
Workflow for LC-MS Monitoring
Caption: Workflow for monitoring a guanidinylation reaction using LC-MS.
Alternative Methods: A Comparative Overview
While LC-MS offers significant advantages, other techniques can be viable alternatives depending on the specific experimental needs and available resources.
HPLC with UV Detection
High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a widely accessible technique. It is suitable for monitoring reactions where the starting material and product have distinct UV chromophores and are present at sufficient concentrations.
-
Advantages: Simple, robust, and cost-effective.
-
Disadvantages: Lower sensitivity and selectivity compared to MS detection. May not be suitable for analytes without a strong UV chromophore.
HPLC with Fluorescence Detection
For reactions involving fluorescent molecules or when derivatization with a fluorescent tag is employed, HPLC with a fluorescence detector (FLD) offers excellent sensitivity and selectivity.[3]
-
Advantages: High sensitivity, often in the picomolar to femtomolar range.[3] High selectivity.
-
Disadvantages: Requires the analyte to be fluorescent or to be derivatized with a fluorescent tag, which adds a step to the sample preparation.
Experimental Protocol: HPLC-UV Monitoring
1. Sample Preparation:
-
Similar to LC-MS, aliquot and quench the reaction at various time points.
2. HPLC-UV Parameters (General Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection: UV detector set to a wavelength where the starting material and/or product have maximum absorbance.
Workflow for Alternative Monitoring Methods
Caption: General workflow for monitoring guanidinylation reactions using alternative methods like HPLC-UV/Fluorescence.
Quantitative Data Summary
The following table summarizes quantitative data from published studies to provide a direct comparison of the performance of different methods for the analysis of guanidino compounds.
| Method | Analyte | Derivatizing Agent | LLOQ | Reference |
| LC-MS/MS | Guanidine | Benzoin | 50 nM | [1][2] |
| LC-MS/MS | Guanidino Compounds | None (Direct) | 0.5 ng/mL - 8.7 ng/L | [4] |
| HPLC-FLD | Guanidino Compounds | Benzoin | 20-100 fmol | [3] |
| HPLC-FLD | Guanidino Compounds | Anisoin | 0.4 nM | [1] |
| HPLC-UV | Guanidino Compounds | Pyridoin | 0.039–0.070 µmol/L | [3] |
LLOQ: Lower Limit of Quantification
Conclusion
For monitoring guanidinylation reactions, LC-MS offers the most sensitive and selective solution , allowing for detailed kinetic studies and analysis of low-concentration samples. While direct LC-MS is often sufficient, derivatization can further enhance sensitivity. For laboratories where LC-MS is not available, HPLC with fluorescence detection after derivatization provides a highly sensitive alternative. HPLC-UV is a cost-effective option for monitoring reactions with higher concentrations of UV-active compounds. The choice of method should be guided by the specific requirements of the assay, including sensitivity, selectivity, sample complexity, and available instrumentation.
References
- 1. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Di-Boc-Guanidines: An NMR Spectroscopy-Focused Comparison Guide
For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is paramount to ensure the integrity and success of subsequent research. Di-tert-butyloxycarbonyl (di-Boc) protected guanidines are crucial building blocks in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of these important compounds, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier technique for the unambiguous structural elucidation of di-Boc-guanidines. Its ability to provide detailed information about the molecular framework, including the connectivity of atoms and their chemical environment, makes it an indispensable tool for confirming the identity and purity of these compounds.
Unraveling the Structure: Interpreting the NMR Spectra of Di-Boc-Guanidines
The characteristic structural features of di-Boc-guanidines give rise to distinct signals in both proton (¹H) and carbon (¹³C) NMR spectra.
-
¹H NMR Spectroscopy: The most prominent signal is a sharp singlet in the range of δ 1.4-1.5 ppm, integrating to 18 protons, which corresponds to the two magnetically equivalent tert-butyl groups of the Boc protecting groups. The NH protons of the guanidine moiety typically appear as broad singlets, and their chemical shifts can vary depending on the solvent and the substitution pattern on the third nitrogen atom. For the parent N,N'-di-Boc-guanidine, NH signals can be observed.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the Boc groups are typically observed around δ 150-163 ppm. The quaternary carbons of the tert-butyl groups appear at approximately δ 80-83 ppm, while the methyl carbons are found further upfield around δ 28 ppm. The central guanidinyl carbon (C=N) is a key diagnostic signal, resonating in the region of δ 150-163 ppm. The specific chemical shifts are sensitive to the electronic nature of the substituent on the third nitrogen.
Comparative NMR Data of Di-Boc-Guanidines
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a selection of di-Boc-guanidines, illustrating the impact of substitution on the spectra.
| Compound Name | Substituent (R) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| N,N'-Di-Boc-guanidine | -H | 1.37 (s, 18H, C(CH₃)₃), 8.47 (s, 1H, NH), 10.42 (s, 1H, NH) [in DMSO-d₆][1] | 28.1 (C(CH₃)₃), 82.3 (C(CH₃)₃), 158.3 (C=N) [in CDCl₃][1] |
| N,N'-Di-Boc-N''-methyl-guanidine | -CH₃ | 1.50 (s, 18H, C(CH₃)₃), 2.28 (s, 3H, NCH₃), 10.60 (brs, 1H, NH) [in CDCl₃][2] | 23.9 (NCH₃), 28.1 (C(CH₃)₃), 47.2 (C(CH₃)₃), 150.2 (C=O), 152.6 (C=O), 162.6 (C=N) [in CDCl₃][2] |
| N,N'-Di-Boc-N''-benzyl-guanidine | -CH₂Ph | Not explicitly found, but benzylic protons (CH₂) would be expected around δ 4.43 ppm. | Not explicitly found. |
| N,N'-Di-Boc-2H-isoindole-2-carboxamidine | -2H-isoindole | 1.49 (s, 9H, t-Bu), 1.50 (s, 9H, t-Bu), 5.84 (brs, 2H, N bridge), 6.98 (dd, 1H, Ar), 7.02 (d, 2H, C=CH), 7.27 (dd, 1H, Ar), 10.63 (brs, 1H, NH) [in CDCl₃][2] | 28.1 (t-Bu), 28.2 (t-Bu), 65.8 (N bridge), 79.8, 82.2, 120.9 (C=C), 150.2 (C=O), 151.2 (C=N), 162.8 (C=O) [in CDCl₃][2] |
Experimental Protocol for NMR Characterization
A standardized protocol ensures the acquisition of high-quality NMR data for reliable structural analysis.
Sample Preparation:
-
Accurately weigh 10-20 mg of the di-Boc-guanidine sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2-5 seconds.
-
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized di-Boc-guanidine, with a focus on the central role of NMR spectroscopy.
Comparison with Alternative Characterization Methods
While NMR is the cornerstone for structural elucidation, other techniques provide complementary and valuable information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (atom connectivity, chemical environment), stereochemistry, and quantitative analysis (qNMR). | Non-destructive, provides unambiguous structural determination. | Lower sensitivity compared to MS, can be time-consuming for complex molecules or low concentrations. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS), fragmentation patterns for structural clues. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O of Boc, N-H, C=N). | Fast, simple sample preparation. | Provides limited structural information, spectra can be complex and difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities. | High resolution and sensitivity for purity determination.[3] | Does not provide structural information of the main component or impurities.[3] |
| X-ray Crystallography | Definitive three-dimensional solid-state structure. | Provides absolute stereochemistry and detailed bond lengths/angles. | Requires a suitable single crystal, which can be challenging to grow. |
References
Validating the Purity of Synthesized N,N'-di-Boc-guanidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N'-di-Boc-guanidines is a critical step in the development of complex molecules, particularly in medicinal chemistry where they serve as essential building blocks.[1] Ensuring the purity of these intermediates is paramount to the success and reproducibility of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of the primary analytical techniques used for validating the purity of N,N'-di-Boc-guanidines, supported by experimental data and detailed protocols.
The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While both are effective, they offer distinct advantages and are often used in a complementary fashion to provide a comprehensive purity profile.[1]
Comparative Analysis of Analytical Techniques
The choice between HPLC and NMR for purity validation depends on several factors, including the need for quantitative accuracy, identification of unknown impurities, and throughput requirements.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantitative purity assessment, separation of known and unknown impurities.[1] | Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[1] |
| Resolution | High to excellent, capable of separating closely related impurities and isomers.[1] | Generally lower than HPLC for complex mixtures, but can be enhanced with higher field strengths.[1] |
| Sensitivity | High, capable of detecting trace impurities (ppm levels).[1] | Lower sensitivity compared to HPLC for trace impurities, typically in the low % range for routine qNMR.[1] |
| Quantitation | Highly quantitative with a reference standard. Requires response factor correction for accurate impurity quantification without standards.[1] | Inherently quantitative (qNMR) without the need for impurity reference standards; the signal area is directly proportional to the number of nuclei. |
| Identification | Provides retention time, which is not a definitive identifier. Coupling with Mass Spectrometry (LC-MS) is required for structural information.[1] | Provides detailed structural information, enabling the identification of unknown impurities.[1] |
| Common Impurities Detected | Starting materials, by-products with different polarity, degradation products.[1] | Residual solvents, starting materials, structurally related by-products.[1] |
| Throughput | High, with automated systems allowing for the analysis of many samples.[1] | Moderate; sample preparation is simple, but acquisition times can be longer for high-quality quantitative data. |
| Sample Requirements | A small sample size is required, and the sample is consumed during the analysis. | A small to moderate sample size is needed, and the technique is non-destructive to the sample. |
Experimental Protocols
Detailed methodologies for the analysis of a representative N,N'-di-Boc-guanidine are provided below. These protocols should be considered as a starting point and may require optimization for specific instruments and sample matrices.[1]
This method is suitable for the quantitative determination of N,N'-di-Boc-guanidine purity and the detection of non-volatile impurities.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended.[2][3] A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the N,N'-di-Boc-guanidine sample. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]
qNMR provides a direct measurement of the analyte concentration against a certified internal standard and can simultaneously identify and quantify impurities without the need for individual impurity reference standards.[4]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the N,N'-di-Boc-guanidine sample into an NMR tube.[1]
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.[1]
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the internal standard are fully dissolved.[1]
-
-
NMR Data Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A longer delay (e.g., 30-60 seconds) is crucial for accurate quantification.[1]
-
Number of Scans (ns): Sufficient to obtain an adequate signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized batch of N,N'-di-Boc-guanidine.
Caption: Workflow for purity validation of synthesized N,N'-di-Boc-guanidines.
References
A Comparative Guide to Quantitative Analysis of Guanidine Compounds: qNMR vs. Other Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of guanidine compounds is critical for quality control, reaction monitoring, and final product purity assessment. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for the precise and accurate determination of these compounds. This guide provides an objective comparison of qNMR with alternative methods, supported by experimental data and detailed protocols.
Quantitative Data Summary
The choice of an analytical technique often depends on a balance of factors including accuracy, sensitivity, and sample throughput. Below is a comparison of key performance characteristics for qNMR and High-Performance Liquid Chromatography (HPLC), a commonly used alternative for the quantification of guanidine compounds.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing both structural and quantitative information.[1] | Separation based on differential partitioning between a stationary and a mobile phase.[1] |
| Primary Application | Absolute quantification without the need for a specific reference standard of the analyte, structural confirmation, and identification of impurities.[1][2] | Quantitative purity assessment and separation of known and unknown impurities.[1] |
| Quantitation | Highly quantitative and a primary ratio method; relies on a certified internal standard.[2][3] | Highly quantitative but requires a reference standard for the main compound and response factor correction for impurities.[1] |
| Sensitivity | Generally lower sensitivity compared to HPLC for trace impurities, typically in the low % range.[1] | High sensitivity, capable of detecting trace impurities at ppm levels.[1] |
| Throughput | Moderate; sample preparation is simple, but acquisition times can be longer for high-quality data.[1] | High, with automated systems allowing for the analysis of many samples.[1] |
| Identification | Provides definitive structural information.[1] | Relies on retention time, which is not a definitive identifier.[1] |
| Sample Preparation | Simple, involving accurate weighing of the sample and internal standard and dissolving in a deuterated solvent.[1] | More complex, often requiring sample dissolution, filtration, and preparation of mobile phases.[1] |
| Universality | A universal detector for all protons, avoiding the need for compound-specific extinction coefficients.[4] | Detectors (e.g., UV, RI, CAD) are not universal, and different compounds may require different detection methods.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of a guanidine compound using qNMR and HPLC.
Quantitative ¹H NMR (qNMR) Protocol for N,N’-di-Boc-guanidine
This protocol provides a framework for the quantitative analysis of a protected guanidine derivative.
Instrumentation:
-
NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[1]
-
5 mm NMR tubes.
Reagents:
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Internal Standard: A certified reference material with known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]
-
Sample: N,N’-di-Boc-guanidine.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the N,N’-di-Boc-guanidine sample into an NMR tube.[1]
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.[1]
-
Add approximately 0.6 mL of the chosen deuterated solvent.[1]
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.[1]
NMR Data Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the standard. A delay of 30-60 seconds is often crucial for accurate quantification.[1][2]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons for the respective integrated signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
HPLC Protocol for Guanidine Monobenzoate
This protocol is adapted from established procedures for guanidinium compounds.[2]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).[2]
-
Guanidine monobenzoate reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Guanidine monobenzoate sample.[1]
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams outline the workflows for qNMR analysis and the logical steps in purity validation.
Caption: General workflow for quantitative NMR (qNMR) analysis of a guanidine compound.
Caption: Logical workflow for the purity validation of a guanidine compound using orthogonal techniques.
References
A Comparative Guide to HPLC Methods for the Analysis of Guanidinylation Products
For researchers, scientists, and drug development professionals engaged in the study of protein modification, the accurate analysis of guanidinylation products is of paramount importance. Guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine residues, into guanidinium groups, mimics the side chain of arginine. This modification is a valuable tool in protein chemistry, influencing protein structure, function, and interactions. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of these modified products.
This guide provides a comparative overview of various HPLC methods employed for the analysis of guanidinylation products, supported by experimental data and detailed protocols. We will explore the principles and performance of different chromatographic modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC), to assist you in selecting the optimal method for your research needs.
Comparison of HPLC Methods
The choice of HPLC method for analyzing guanidinylation products is dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the desired analytical performance characteristics such as sensitivity, resolution, and throughput. Guanidino compounds are characteristically polar and basic, which presents unique challenges for their retention and separation. The following tables summarize the key performance aspects of the most commonly employed HPLC techniques.
Table 1: Performance Comparison of HPLC Modes for Guanidinylation Product Analysis
| HPLC Mode | Principle | Advantages | Disadvantages | Typical Analytes |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | High efficiency and resolution for a wide range of analytes. Robust and reproducible. | Poor retention of highly polar guanidino compounds without modification or ion-pairing agents. | Derivatized guanidino compounds, guanidinylated peptides. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention and separation of highly polar and hydrophilic compounds.[1][2] Compatible with mass spectrometry. | Can have lower efficiency than RP-HPLC.[3] Sensitive to mobile phase composition. | Underivatized guanidino compounds, polar metabolites. |
| Ion-Exchange Chromatography (IEC) | Separation based on electrostatic interactions between charged analytes and a charged stationary phase. | Highly effective for separating charged molecules like guanidino compounds.[4] | Mobile phases often contain high salt concentrations, which can be incompatible with mass spectrometry. Sensitive to mobile phase pH and ionic strength. | Guanidine, arginine, and other charged guanidino compounds. |
| Mixed-Mode Chromatography (MMC) | Utilizes a stationary phase with both hydrophobic and ion-exchange properties. | Offers unique selectivity by combining multiple separation mechanisms.[5] Can retain both polar and non-polar analytes. | Method development can be more complex. | A wide range of guanidino compounds and related metabolites. |
Table 2: Comparison of HPLC Columns and Conditions for Guanidino Compound Analysis
| Column | Dimensions & Particle Size | Mobile Phase | Detection | Application | Reference |
| Dionex CS14 Cation-Exchange | 4 mm x 250 mm | 3.75 mM Methanesulfonic acid | UV (195 nm) | Quantification of guanidine in high salt and protein matrices.[4] | Qiu et al., J Chromatogr A, 2005[4] |
| Primesep 100 Mixed-Mode | Not specified | Acetonitrile/Water/Formic Acid | ELSD, UV (200 nm) | Retention of guanidine.[5] | SIELC Technologies[5] |
| Kromasil C18 (RP-HPLC) | 150 x 4.6 mm, 5 µm | Methanol/Water/Sodium Tetraborate buffer/Acetonitrile | UV (275 nm) | Separation of methylglyoxal-derivatized guanidino compounds.[6] | Memon et al., ResearchGate, 2013[7] |
| Purospher STAR RP-18e | Not specified | Gradient of two solvents | Fluorescence (Ex: 338 nm, Em: 455 nm) | Quantification of arginine after OPA derivatization.[8] | BenchChem Technical Guide[8] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reproducible and accurate results. Below are methodologies for sample preparation, derivatization, and HPLC analysis of guanidinylation products.
Protocol 1: Pre-column Derivatization with Ninhydrin for Fluorescence Detection
This method is suitable for the sensitive quantification of guanidino compounds in biological samples.[9]
-
Sample Preparation: Deproteinate biological samples (e.g., plasma, serum) by adding a suitable precipitating agent (e.g., acetonitrile or perchloric acid), followed by centrifugation.
-
Derivatization Reaction:
-
To 100 µL of the deproteinized sample, add 100 µL of a strongly alkaline solution (e.g., 2 M NaOH).
-
Add 50 µL of ninhydrin solution (e.g., 5% in ethanol).
-
Heat the mixture at 100°C for 10 minutes.
-
Cool the reaction mixture and acidify with 200 µL of an acidic solution (e.g., 1 M HCl).
-
Heat again at 80°C for 15 minutes to stabilize the fluorescent derivative.
-
After cooling, the sample is ready for injection.
-
-
HPLC-FLD Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous formic acid (e.g., 0.1%).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 390 nm and emission at 470 nm.[9]
-
Protocol 2: Cation-Exchange Chromatography for Direct Guanidine Analysis
This protocol is designed for the direct quantification of guanidine in complex matrices without derivatization.[4]
-
Sample Preparation: For samples with high protein concentrations, perform protein removal using centrifugal filters (e.g., 30 kDa MWCO).[4] Dilute the sample in the mobile phase.
-
HPLC-UV Analysis:
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps involved in the HPLC analysis of guanidinylation products.
Caption: Experimental workflow for HPLC analysis of protein guanidinylation products.
The diagram above outlines the typical experimental procedure, starting from the protein sample, through the guanidination reaction and proteolytic digestion, to the final HPLC analysis and data interpretation. An optional pre-column derivatization step can be incorporated to enhance the detection of the resulting peptides.
Caption: Decision tree for selecting an appropriate HPLC method.
This decision tree illustrates the logical process for choosing an HPLC method based on the primary characteristics of the guanidinylation products, namely their polarity and charge state. This systematic approach helps in narrowing down the most suitable chromatographic technique for a given analytical challenge.
References
- 1. agilent.com [agilent.com]
- 2. mac-mod.com [mac-mod.com]
- 3. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Evidence for Successful Guanidinylation
For researchers, scientists, and drug development professionals, the successful conversion of primary amines to guanidinium groups is a critical transformation in the synthesis of a wide array of biologically active molecules. The guanidinium group, due to its ability to form strong hydrogen bonds and salt bridges, is a key pharmacophore. This guide provides an objective comparison of spectroscopic methods used to confirm successful guanidinylation, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The confirmation of a successful guanidinylation reaction relies on the detection of the newly formed guanidinium group and the disappearance of the starting primary amine. Several spectroscopic techniques are routinely employed for this purpose, each with its own advantages and limitations.
The following tables summarize the key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the confirmation of guanidinylation.
Table 1: Key Spectroscopic Indicators of Successful Guanidinylation
| Spectroscopic Technique | Analyte | Characteristic Signal of Starting Material (Primary Amine) | Characteristic Signal of Product (Guanidinium Group) |
| FTIR | Solid or Liquid | N-H stretch (~3300-3500 cm⁻¹, often two bands), N-H bend (~1590-1650 cm⁻¹) | =N-H stretch (~3200 cm⁻¹), C=N stretch (~1635 cm⁻¹), N-H bend (~1635 cm⁻¹)[1] |
| ¹H NMR | Solution | -NH₂ protons (variable, ~1-5 ppm) | -NH protons of guanidinium (variable, ~6.5-7.5 ppm)[2] |
| ¹³C NMR | Solution | Carbon alpha to amine (~30-50 ppm) | Guanidinium carbon (~155-160 ppm)[3] |
| Mass Spectrometry | Solid or Liquid | Molecular ion peak (M) | Molecular ion peak corresponding to the addition of the guanidinyl group (e.g., M+42.04 for conversion of lysine to homoarginine)[4] |
Table 2: Comparison of Spectroscopic Methods for Guanidinylation Analysis
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (ESI, MALDI) |
| Information Provided | Functional groups present | Detailed structural information and connectivity | Molecular weight confirmation and fragmentation patterns |
| Sensitivity | Moderate | Low to moderate | High |
| Sample State | Solid, liquid, gas | Solution | Solid or liquid |
| Quantitative Analysis | Possible with calibration[5] | Yes, with internal standards[6] | Relative quantification is common; absolute requires standards |
| Speed | Fast | Slower (requires longer acquisition times for ¹³C) | Fast |
| Cost | Low | High | High |
| Destructive? | No[5] | No | Yes (sample is consumed) |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable spectroscopic evidence of guanidinylation.
-
Sample Preparation : Ensure the sample (starting material and purified product) is dry and free of solvent.
-
Background Spectrum : Record a background spectrum of the clean ATR crystal.
-
Sample Analysis : Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition : Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis : Compare the spectrum of the product to the starting material. Look for the disappearance of the primary amine N-H stretching and bending vibrations and the appearance of the characteristic guanidinium C=N and N-H bands.[1][5]
-
Sample Preparation : Dissolve an accurately weighed amount of the starting material and the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).[7][8][9]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary. Proton decoupling is typically used to simplify the spectrum.[3][10]
-
Data Analysis :
-
In the ¹H NMR spectrum, look for the disappearance of the primary amine protons and the appearance of new signals in the downfield region corresponding to the guanidinium N-H protons.[11][12]
-
In the ¹³C NMR spectrum, look for the disappearance of the carbon signal adjacent to the primary amine and the appearance of a new signal in the ~155-160 ppm region, characteristic of the guanidinium carbon.[3][13]
-
-
Sample Preparation : Prepare dilute solutions (typically 1-10 µM) of the starting material and the purified product in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote ionization.[14][15]
-
Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion : Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode.
-
Data Analysis : Compare the mass spectrum of the product to that of the starting material. A successful guanidinylation will result in an increase in the molecular weight corresponding to the mass of the added guanidinyl group. For example, the conversion of a primary amine to a guanidinium group by reaction with O-methylisourea results in a mass increase of 42.04 Da.[4]
Mandatory Visualization
The following diagrams illustrate the general workflow for confirming a successful guanidinylation reaction.
Caption: Workflow for Spectroscopic Confirmation of Guanidinylation.
Alternative Confirmation Methods
While spectroscopic methods are the most common and definitive, other techniques can also provide evidence for successful guanidinylation:
-
Thin Layer Chromatography (TLC) : A change in the retention factor (Rf) between the starting material and the product can indicate a successful reaction. Staining with ninhydrin can be used to visualize primary amines; the disappearance of a ninhydrin-positive spot is indicative of consumption of the starting material.[16][17]
-
Elemental Analysis : For pure, isolated products, elemental analysis can confirm the change in the elemental composition (increase in nitrogen content) consistent with guanidinylation.
-
Colorimetric Assays : Specific colorimetric assays can be used to quantify the amount of remaining primary amine, thereby indirectly measuring the extent of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational study of a collagen peptide by 1H NMR spectroscopy: observation of the 14N-1H spin-spin coupling of the Arg guanidinium moiety in the triple-helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Maze of Guanidinylation: A Comparative Guide to Reagent Efficiency
For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its unique ability to form strong, stable hydrogen bonds and salt bridges, is a key pharmacophore in a vast array of biologically active molecules. The choice of guanidinylation reagent is a critical decision that directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanidinylation reagents, supported by experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.
The efficiency of a guanidinylation reaction is a complex interplay between the reagent, the amine substrate, and the reaction conditions. A thorough understanding of the strengths and weaknesses of each reagent class is paramount for successful synthesis. This guide delves into the performance of four major classes of guanidinylation reagents: triflylguanidines, pyrazole-carboxamidines, uronium/aminium salts, and isoureas/isothioureas, presenting a clear comparison of their reactivity and applicability.
Quantitative Efficiency at a Glance
To facilitate a direct comparison of reagent performance, the following table summarizes quantitative yield and reaction time data from various studies across a range of primary amine substrates. This data highlights the trade-offs between reactivity, reaction time, and substrate compatibility.
| Reagent Class | Example Reagent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Key Considerations |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | 1,4-Butanediamine | 1-4 hours | >95% | High reactivity, broad substrate scope, but higher cost and requires a deprotection step.[1] |
| Benzylamine | 1-4 hours | Quantitative | |||
| Aniline | 1-4 hours | High Yield | |||
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 hours | >95% | Good yields under mild conditions with a stable reagent, but can have slower reaction times.[1] |
| Aniline | 24 hours | >95% | |||
| Uronium/Aminium Salts | HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Aniline | 16-24 hours | Moderate to High | Readily available and effective for some nucleophiles, but guanidinylation can be a side reaction.[1] |
| Isoureas/Isothioureas | N,N'-di-Boc-S-methylisothiourea | General Primary Amines | Varies | High in specific applications | Cost-effective, but may require harsher conditions (high pH/temperature) and has the potential for side products.[1] |
Visualizing the Path to Guanidinylation
To provide a clear visual representation of the processes involved, the following diagrams illustrate a general experimental workflow for benchmarking guanidinylation reagents and a key biological pathway where guanidinylated compounds play a crucial role.
The guanidinium group is a critical pharmacophore due to its involvement in numerous biological signaling pathways. One such fundamental pathway is the Nitric Oxide (NO) signaling cascade. Arginine, with its terminal guanidinium group, is the natural substrate for Nitric Oxide Synthase (NOS) enzymes, which produce NO, a key signaling molecule in vasodilation, neurotransmission, and the immune response. The development of novel guanidinylated compounds as either substrates or inhibitors of NOS is a significant area of drug discovery.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for key guanidinylation experiments, providing a practical guide for researchers.
Protocol 1: General Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is a general procedure for the efficient guanidinylation of a primary amine using Goodman's reagent.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine in the anhydrous solvent in a round-bottom flask.
-
Add the base (DIPEA or TEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N′-di-Boc-protected guanidine.
Protocol 2: Guanidinylation of Anilines using HATU
This protocol outlines the use of the peptide coupling reagent HATU for the guanidinylation of anilines.[1]
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by Gas Chromatography with Flame-Ionization Detection (GC-FID) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.
Protocol 3: On-Resin Guanidinylation of Peptides
This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples, a common technique in proteomics for mass spectrometry analysis.[1]
Materials:
-
Peptide sample containing lysine residues
-
Guanidinylation buffer (e.g., 0.5 M 1H-pyrazole-1-carboxamidine hydrochloride in buffer)
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Dissolve the dried peptide sample in the guanidinylation buffer.
-
Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.
-
Incubate the reaction mixture at 37-65°C for 20-60 minutes.
-
Stop the reaction by acidification (e.g., with formic acid).
-
Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.
Conclusion
The choice of guanidinylation reagent is a critical parameter in the synthesis of guanidine-containing molecules. For high reactivity and broad substrate scope, N,N′-Di-Boc-N′′-triflylguanidine is an excellent, albeit more costly, option. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine offers a reliable and milder alternative for many primary and some secondary amines. Uronium salts like HATU can be effective for specific substrates such as anilines, while isothiourea-based reagents provide a cost-effective route, particularly in applications like proteomics, though they may require more stringent reaction conditions. By carefully considering the quantitative data, experimental protocols, and the nature of the substrate, researchers can confidently select the most appropriate guanidinylation reagent to efficiently achieve their synthetic goals and advance the development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal and Safe Handling of 1,3-Di-Boc-2-methylisothiourea
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1,3-Di-Boc-2-methylisothiourea are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound.
I. Immediate Safety and Handling Precautions
This compound should be handled with care, treating it as a hazardous substance. Based on available safety data, it can cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working with the powder outside of a fume hood, a respirator may be necessary to avoid dust inhalation[2].
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible in the work area.
II. Quantitative Hazard and Physical Data
A summary of the key data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₄S |
| Molecular Weight | 290.38 g/mol |
| GHS Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service[2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and empty containers, must be classified as hazardous chemical waste.
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions. Do not mix with acids, bases, or strong oxidizing agents.
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container.
-
The container must be in good condition, free of leaks or cracks.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and drains.
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or ready for disposal, a hazardous waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not transport hazardous waste across campus yourself. The EHS department is responsible for the safe collection and transportation of chemical waste.
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container[2].
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
